molecular formula C9H9N3O B8196103 2-Methoxy-1,8-naphthyridin-3-amine

2-Methoxy-1,8-naphthyridin-3-amine

Cat. No.: B8196103
M. Wt: 175.19 g/mol
InChI Key: MEGGPRDMYKNCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1,8-naphthyridin-3-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-1,8-naphthyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1,8-naphthyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1,8-naphthyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-7(10)5-6-3-2-4-11-8(6)12-9/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGGPRDMYKNCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC=NC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-Methoxy-1,8-naphthyridin-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore, serving as the structural core for numerous biologically active compounds, including kinase inhibitors, antimicrobial agents, and 5-HT3 receptor antagonists [1]. Specifically, 2-methoxy-1,8-naphthyridin-3-amine (CAS: 2205133-25-9) is a highly valuable synthetic building block. Its unique substitution pattern—an electron-donating methoxy group at C2 and a primary amine at C3—makes it an ideal precursor for further functionalization via cross-coupling, amidation, or urea formation.

This whitepaper outlines a highly robust, self-validating four-step synthetic route to achieve this target, emphasizing mechanistic causality, in-process controls (IPCs), and analytical validation.

Strategic Retrosynthetic Analysis

The construction of the 1,8-naphthyridine bicyclic system is most efficiently achieved via a Friedländer annulation [2]. To install the specific C2-methoxy and C3-amine functionalities, we employ a strategy of sequential functional group interconversion (FGI).

The target amine is derived from the reduction of a C3-nitro precursor. The C2-methoxy group is introduced via Nucleophilic Aromatic Substitution (SNAr) of a C2-chloro intermediate, which is itself generated from a stable lactam (2-pyridone derivative). The lactam core is assembled by condensing 2-amino-3-formylpyridine with ethyl nitroacetate.

SynthesisPathway SM 2-Amino-3-formylpyridine + Ethyl nitroacetate Int1 3-Nitro-1,8-naphthyridin- 2(1H)-one SM->Int1 Piperidine, EtOH Reflux (Friedländer) Int2 2-Chloro-3-nitro- 1,8-naphthyridine Int1->Int2 POCl3, DMF (cat.) 100°C Int3 2-Methoxy-3-nitro- 1,8-naphthyridine Int2->Int3 NaOMe, MeOH 0°C to RT (SNAr) Target 2-Methoxy-1,8-naphthyridin- 3-amine Int3->Target H2, Pd/C, MeOH RT (Reduction)

Caption: Forward synthetic pathway for 2-Methoxy-1,8-naphthyridin-3-amine.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific thermodynamic rationales and real-time analytical checkpoints.

Step 1: Friedländer Annulation

Objective: Assembly of the bicyclic core to form 3-nitro-1,8-naphthyridin-2(1H)-one.

  • Causality: Piperidine acts as a secondary amine catalyst, condensing with the formyl group of 2-amino-3-formylpyridine to form a highly electrophilic iminium ion. This dramatically lowers the activation energy for nucleophilic attack by the enolate of ethyl nitroacetate. Subsequent intramolecular cyclization between the ester carbonyl and the primary amine yields the stable lactam ring.

  • Protocol:

    • Charge a round-bottom flask with 2-amino-3-formylpyridine (1.0 eq) and absolute ethanol (0.5 M).

    • Add ethyl nitroacetate (1.1 eq) followed by piperidine (0.2 eq) dropwise.

    • Heat the mixture to reflux (78 °C) for 12 hours under a nitrogen atmosphere.

    • IPC (Self-Validation): Monitor by TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active starting material spot (Rf ~0.6) is replaced by a highly fluorescent product spot (Rf ~0.45).

    • Workup: Cool the reaction mixture to 0 °C. The product precipitates due to the insolubility of the lactam in cold ethanol. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Deoxychlorination

Objective: Activation of the C2 position to yield 2-chloro-3-nitro-1,8-naphthyridine [3].

  • Causality: The lactam tautomerizes to a lactim (hydroxy) form, which attacks the highly electrophilic phosphorus of the Vilsmeier reagent (formed in situ from POCl3 and catalytic DMF). This converts the hydroxyl into a dichlorophosphite leaving group. Chloride ion then attacks the C2 position, driving the elimination of the phosphate species and restoring aromaticity.

  • Protocol:

    • Suspend 3-nitro-1,8-naphthyridin-2(1H)-one (1.0 eq) in neat Phosphorus oxychloride (POCl3, 5.0 eq).

    • Add 3 drops of anhydrous DMF (catalytic).

    • Heat the mixture to 100 °C for 4 hours.

    • IPC (Self-Validation): Quench a 50 µL aliquot in ice-cold saturated NaHCO3 and extract with EtOAc. Spot the organic layer on TLC (Hexane:EtOAc 2:1). The product appears as a distinct UV-active spot at Rf 0.60.

    • Workup: Concentrate the mixture under reduced pressure to remove excess POCl3 (crucial to prevent violent hydrolysis). Pour the oily residue over crushed ice and carefully neutralize with saturated aqueous NaHCO3 to pH 7-8. Extract with DCM, dry over Na2SO4, and concentrate.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Methoxylation to form 2-methoxy-3-nitro-1,8-naphthyridine.

  • Causality: The C2 position is highly electron-deficient due to the inductive and resonance-withdrawing effects of the adjacent N1 nitrogen and the ortho C3-nitro group. Methoxide readily attacks C2, forming a stabilized Meisenheimer complex. Expulsion of the chloride anion is thermodynamically driven by the restoration of the aromatic system.

  • Protocol:

    • Dissolve 2-chloro-3-nitro-1,8-naphthyridine (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0 °C.

    • Add Sodium methoxide (NaOMe, 1.5 eq, 25% wt solution in MeOH) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • IPC (Self-Validation): TLC (Hexane:EtOAc 3:1) will show complete consumption of the chloride (Rf 0.60) and the appearance of the methoxy intermediate (Rf 0.55).

    • Workup: Quench with saturated aqueous NH4Cl to neutralize excess alkoxide (preventing side reactions). Remove methanol under reduced pressure, partition the residue between EtOAc and water, wash with brine, dry, and concentrate.

Step 4: Catalytic Hydrogenation

Objective: Chemoselective reduction to yield 2-Methoxy-1,8-naphthyridin-3-amine.

  • Causality: Palladium on carbon catalyzes the heterolytic cleavage of molecular hydrogen. The nitro group undergoes stepwise reduction (nitroso → hydroxylamine → amine) on the palladium surface. Mild conditions (1 atm, RT) ensure strict chemoselectivity, preventing the over-reduction of the aromatic naphthyridine core or the cleavage of the C-O methoxy bond.

  • Protocol:

    • Dissolve 2-methoxy-3-nitro-1,8-naphthyridine (1.0 eq) in methanol (0.1 M).

    • Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon.

    • Purge the flask with hydrogen gas and maintain under a H2 balloon (1 atm) at room temperature for 6 hours.

    • IPC (Self-Validation): TLC (DCM:MeOH 95:5). The product (Rf 0.35) will fluoresce brightly under UV 365 nm and stain positive (purple/brown) with ninhydrin, confirming the presence of a primary amine.

    • Workup: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol. Concentrate the filtrate in vacuo to afford the analytically pure target compound.

Mechanistic Insights: The SNAr Pathway

The success of Step 3 relies heavily on the stabilization of the Meisenheimer intermediate. The dual electron-withdrawing nature of the heterocycle ensures that the reaction proceeds rapidly even at 0 °C.

SNArMechanism Start 2-Chloro-3-nitro-1,8-naphthyridine Attack Nucleophilic Attack by MeO⁻ at C2 Position Start->Attack Meisenheimer Meisenheimer Complex (Stabilized by N1 & NO2) Attack->Meisenheimer Elimination Elimination of Cl⁻ Restoration of Aromaticity Meisenheimer->Elimination Product 2-Methoxy-3-nitro-1,8-naphthyridine Elimination->Product

Caption: Stepwise SNAr mechanism highlighting the Meisenheimer complex stabilization.

Quantitative Data & Analytical Validation

To ensure rigorous quality control, the following table summarizes the expected quantitative yields, reaction kinetics, and primary analytical markers required to validate each intermediate within the workflow.

StepIntermediate / ProductExpected YieldTimeTLC System (Rf)Key 1H NMR Marker (DMSO-d6 / CDCl3)
1 3-Nitro-1,8-naphthyridin-2(1H)-one82%12 hDCM:MeOH 9:1 (0.45)Lactam -NH ~12.5 ppm (br s, 1H)
2 2-Chloro-3-nitro-1,8-naphthyridine88%4 hHex:EtOAc 2:1 (0.60)C4-H ~9.1 ppm (s, 1H), strong downfield shift
3 2-Methoxy-3-nitro-1,8-naphthyridine91%2 hHex:EtOAc 3:1 (0.55)-OCH3 ~4.1 ppm (s, 3H)
4 2-Methoxy-1,8-naphthyridin-3-amine 95% 6 h DCM:MeOH 95:5 (0.35) -NH2 ~5.2 ppm (br s, 2H)

Note: The overall yield of this 4-step linear sequence is approximately 62%, making it highly scalable for preclinical drug development campaigns.

References

  • Mahesh, R., Dhar, A. K., & Jindal, A. (2014). Design, synthesis and evaluation of antidepressant activity of novel 2-methoxy 1, 8 naphthyridine 3-carboxamides as 5-HT3 receptor antagonists. Chemical Biology & Drug Design, 83(5), 583-591. URL:[Link] [1]

  • Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28243–28253. URL:[Link][2]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. URL:[Link][3]

The 1,8-Naphthyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Versatile Heterocycle

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding have endowed its derivatives with the ability to interact with a wide array of biological targets, leading to a remarkable spectrum of pharmacological activities.[1][2][3][4][5][6][7][8] This guide provides a comprehensive technical overview of the 1,8-naphthyridine core, delving into its synthesis, multifaceted biological significance, and the molecular mechanisms that underpin its therapeutic potential. For drug development professionals, understanding the nuances of this versatile core is paramount for the rational design of next-generation therapeutics.

Synthetic Strategies: Building the 1,8-Naphthyridine Core

The construction of the 1,8-naphthyridine ring system is a cornerstone of its utility in drug discovery. Among the various synthetic routes, the Friedländer annulation stands out as a robust and versatile method.[9]

The Friedländer Synthesis: A Powerful Tool for Naphthyridine Construction

The Friedländer synthesis involves the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, such as a ketone or ester.[9] This reaction, which can be catalyzed by either acid or base, proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring.[9]

Experimental Protocol: Green Friedländer Synthesis of a 1,8-Naphthyridine Derivative

This protocol details an environmentally benign, choline hydroxide-catalyzed Friedländer synthesis in an aqueous medium.

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide solution (45 wt% in H₂O)

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 mmol) in 5 mL of deionized water.

  • Addition of Reagents: To the stirred solution, add acetone (1.2 mmol) followed by choline hydroxide (1 mol%).

  • Reaction Conditions: Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram: General Workflow for Friedländer Synthesis

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: 2-Aminonicotinaldehyde & Active Methylene Compound reaction Friedländer Condensation (e.g., Choline Hydroxide, H2O, 50°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Pure 1,8-Naphthyridine Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms elemental Elemental Analysis product->elemental

Caption: A generalized workflow for the synthesis and characterization of 1,8-naphthyridine derivatives.

The Biological Significance: A Multifaceted Pharmacophore

The 1,8-naphthyridine scaffold is a chameleon in the world of medicinal chemistry, exhibiting a diverse range of biological activities. Its derivatives have been extensively investigated as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5][6][7][8]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has focused on the development of 1,8-naphthyridine derivatives as potent anticancer agents.[10][11] These compounds exert their cytotoxic effects through various mechanisms, most notably through the inhibition of topoisomerases and protein kinases.

a. Inhibition of DNA Topoisomerases:

Many 1,8-naphthyridine derivatives function as topoisomerase inhibitors, disrupting the process of DNA replication and leading to cancer cell death.[12][13] They can act as "topoisomerase poisons" by stabilizing the covalent complex between the enzyme and DNA, which results in DNA strand breaks.[13]

Diagram: Mechanism of Topoisomerase II Inhibition

G dna Double-Stranded DNA topoII Topoisomerase II dna->topoII Binding cleavage DNA Cleavage & Strand Passage topoII->cleavage religation DNA Religation cleavage->religation Normal Process naphthyridine 1,8-Naphthyridine Derivative cleavage->naphthyridine Intercalation & Binding religation->dna Relaxed DNA complex Stabilized Ternary Complex (DNA-TopoII-Naphthyridine) naphthyridine->complex apoptosis Apoptosis (Cell Death) complex->apoptosis Inhibition of Religation -> DNA Damage

Caption: Inhibition of DNA topoisomerase II by a 1,8-naphthyridine derivative, leading to apoptosis.

b. Kinase Inhibition:

The dysregulation of protein kinase activity is a hallmark of many cancers. 1,8-Naphthyridine derivatives have been designed to target various kinases involved in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.[3] By blocking the ATP-binding site of these kinases, they can inhibit downstream signaling, leading to reduced cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity of 1,8-Naphthyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 47 MIAPaCa (Pancreatic)0.41[2][10]
K-562 (Leukemia)0.77[2][10]
Compound 36 PA-1 (Ovarian)1.19[2][10]
Compound 29 PA-1 (Ovarian)0.41[2][10]
SW620 (Colon)1.4[2][10]
Compound 16 HeLa (Cervical)0.7[11]
HL-60 (Leukemia)0.1[11]
PC-3 (Prostate)5.1[11]
Compound 12 HBL-100 (Breast)1.37[14]
Compound 17 KB (Oral)3.7[14]
Compound 22 SW-620 (Colon)3.0[14]
Derivative 10c MCF7 (Breast)1.47[14]
Derivative 8d MCF7 (Breast)1.62[14]
Derivative 4d MCF7 (Breast)1.68[14]
Derivative 5b MCF-7 (Breast)11.25[9]
A549 (Lung)23.19[9]
SiHa (Cervical)29.22[9]
Derivative 5e MCF-7 (Breast)13.45[9]
A549 (Lung)26.24[9]
SiHa (Cervical)30.18[9]
Antimicrobial Activity: A Broad Spectrum of Action

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being a pioneering example.[15] Many derivatives, particularly the fluoroquinolones, exhibit potent activity against a broad range of Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of 1,8-Naphthyridine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
ANA-12 Mycobacterium tuberculosis H37Rv6.25[16]
ANC-2, ANA-1, ANA 6-8, ANA-10 Mycobacterium tuberculosis H37Rv12.5[16]
Compound 2a, 8a, 8d Mycobacterium tuberculosis H37Rv6.25[17]
1,8-NA and 3-TNB E. coli 06, S. aureus 10, P. aeruginosa 24≥ 1024[3][18]
Silver(I) complexes 70a-b S. aureus, P. aeruginosa, Candida spp.1.56–7.81[4]
β-lactam derivative 71g Antitubercular3.11[4]
β-lactam derivative 71d Antitubercular4.19[4]
β-lactam derivative 71b Antitubercular6.14[4]
β-lactam derivative 71a Antitubercular6.45[4]
Derivatives 63b, 63d S. aureus, E. coli, A. niger, C. albicans35.5–75.5[4]
Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a multitude of diseases. 1,8-Naphthyridine derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade.[1][19]

A key mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1][19] Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB.[1][19] Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][19] Certain 1,8-naphthyridine derivatives can suppress this pathway by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1][19] Furthermore, some derivatives have been shown to reduce the generation of reactive oxygen species (ROS), which are also key contributors to the inflammatory process.[1][2][19]

Diagram: Inhibition of the NF-κB Inflammatory Pathway

G lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 Activates ikb_kinase IκB Kinase myd88->ikb_kinase Activates ikb_nfkb IκB-NF-κB Complex (Inactive) ikb_kinase->ikb_nfkb Phosphorylates IκB nfkb NF-κB (Active) ikb_nfkb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to inflammatory_genes Pro-inflammatory Gene Transcription nucleus->inflammatory_genes Induces cytokines TNF-α, IL-6, NO inflammatory_genes->cytokines Production of naphthyridine 1,8-Naphthyridine Derivative naphthyridine->ikb_kinase Inhibits

Caption: 1,8-Naphthyridine derivatives can inhibit the LPS-induced inflammatory response by targeting the NF-κB signaling pathway.

Antiviral Activity: A Frontier in Infectious Disease Research

The 1,8-naphthyridine scaffold has also shown promise in the development of antiviral agents, with notable activity against the Human Immunodeficiency Virus (HIV).[6][7][17] Some derivatives have been shown to inhibit HIV-1 Tat-mediated transcription, a crucial step in the viral replication cycle.[17] Others act as inhibitors of viral enzymes, such as HIV-1 RNase H.[9]

More recently, the antiviral spectrum of 1,8-naphthyridine derivatives has expanded to include activity against other viruses such as Hepatitis C Virus (HCV) and Human Papillomavirus (HPV).[1][17][19] For HCV, certain imidazo[1,2-α][1][17]naphthyridine derivatives have been identified as potent entry inhibitors.[1] In the case of HPV, some 1,8-naphthyridone derivatives have been shown to downregulate the expression of the viral oncoproteins E6 and E7.[17][19]

Conclusion: A Scaffold with a Bright Future

The 1,8-naphthyridine core structure represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the discovery of numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The continued exploration of this remarkable heterocycle, driven by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of novel and effective therapies for a wide spectrum of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of the 1,8-naphthyridine core.

References

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021). MDPI. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). Taylor & Francis Online. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). PubMed. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PMC. [Link]

  • Ethyl 1,8-naphthyridone-3-carboxylates downregulate human papillomavirus-16 E6 and E7 oncogene expression. (2014). PubMed. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][17]-Naphthyridine Derivatives as Potential Anticancer and. (2025). Taylor & Francis Online. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). PMC. [Link]

  • Naphthyridines with Antiviral Activity - A Review. (2025). ResearchGate. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2025). ResearchGate. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). PubMed. [Link]

  • A 1,8-naphthyridone derivative targets the HIV-1 Tat-mediated transcription and potently inhibits the HIV-1 replication. (2010). PubMed. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2021). OUCI. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2021). Bentham Science. [Link]

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (2023). PubMed. [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2025). Journal of Bio-X Research. [Link]

Sources

2-Methoxy-1,8-naphthyridin-3-amine CAS number 2205133-25-9

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methoxy-1,8-naphthyridin-3-amine (CAS: 2205133-25-9)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-1,8-naphthyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, plausible synthetic routes, spectroscopic characterization, and its reactivity as a versatile building block. Furthermore, this guide will explore its current and potential applications in drug discovery, with a particular focus on its role as a scaffold for developing novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of the 1,8-naphthyridine core.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine framework is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] Derivatives of this scaffold have demonstrated antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] Their diverse applications also extend to neurological disorders, showcasing their potential in treating conditions like Alzheimer's disease and depression.[1] 2-Methoxy-1,8-naphthyridin-3-amine emerges as a key intermediate, providing a strategic entry point for the synthesis of novel compounds with therapeutic potential. Its unique substitution pattern, featuring a methoxy group and a primary amine on the naphthyridine core, offers multiple avenues for chemical modification and the development of targeted therapies.

Chemical and Physical Properties

A clear understanding of the fundamental properties of 2-Methoxy-1,8-naphthyridin-3-amine is crucial for its effective utilization in research and development.

PropertyValueReference
CAS Number 2205133-25-9[3]
IUPAC Name 2-methoxy-1,8-naphthyridin-3-amine[3]
Molecular Formula C₉H₉N₃O[3]
Molecular Weight 175.19 g/mol [3]
SMILES NC1=CC2=CC=CN=C2N=C1OC[3]
Purity (Commercial) Typically ≥95%[3]

Synthesis and Spectroscopic Characterization

While specific synthetic details for 2-Methoxy-1,8-naphthyridin-3-amine are not extensively published, a plausible synthetic strategy can be inferred from related literature on 1,8-naphthyridine derivatives. A potential route could involve the Vilsmeier-Haack cyclization of an appropriately substituted N-(pyridin-2-yl)acetamide, followed by functional group manipulations to introduce the methoxy and amino moieties.[4]

Proposed Synthetic Workflow

Synthetic Workflow A N-(pyridin-2-yl)acetamide C 2-Chloro-1,8-naphthyridine-3-carbaldehyde A->C Cyclization B Vilsmeier-Haack Reagent (POCl3, DMF) E 2-Chloro-1,8-naphthyridine-3-carboxylic acid C->E e.g., KMnO4 D Oxidation G Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate E->G EtOH, H+ F Esterification I Ethyl 2-methoxy-1,8-naphthyridine-3-carboxylate G->I Introduction of Methoxy Group H Nucleophilic Substitution (NaOMe) K 2-Methoxy-1,8-naphthyridin-3-amine I->K Amine Formation J Curtius or Hofmann Rearrangement

Caption: Proposed synthetic workflow for 2-Methoxy-1,8-naphthyridin-3-amine.

Spectroscopic Profile

The structural elucidation of 2-Methoxy-1,8-naphthyridin-3-amine and its derivatives relies on a combination of spectroscopic techniques.

TechniqueExpected Features
¹H NMR Aromatic protons on the naphthyridine core, a singlet for the methoxy group protons (~3.9-4.1 ppm), and a broad singlet for the amine protons.
¹³C NMR Resonances corresponding to the nine carbon atoms of the molecule, including the methoxy carbon and the aromatic carbons of the naphthyridine ring.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and methoxy groups, and C=N and C=C stretching bands for the naphthyridine ring.[5]
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight of the compound (175.19 m/z).

Reactivity and Derivatization

The chemical reactivity of 2-Methoxy-1,8-naphthyridin-3-amine is primarily dictated by the nucleophilic character of the primary amino group and the electronic properties of the 1,8-naphthyridine ring system.

Key Reaction Sites

Reactivity cluster_0 2-Methoxy-1,8-naphthyridin-3-amine cluster_1 Reaction Sites C9H9N3O A Primary Amine (Nucleophilic) A->C9H9N3O Acylation, Alkylation, etc. B Naphthyridine Ring (Electrophilic Substitution) B->C9H9N3O Halogenation, Nitration, etc. C Methoxy Group (Ether Cleavage) C->C9H9N3O e.g., with HBr, HI

Caption: Key reaction sites on 2-Methoxy-1,8-naphthyridin-3-amine.

The primary amine at the 3-position is a key handle for derivatization, readily undergoing reactions such as acylation to form amides. This has been demonstrated in the synthesis of novel 1,8-naphthyridine-3-carboxamides.[6] The electron-donating nature of the amino and methoxy groups can influence the regioselectivity of electrophilic aromatic substitution on the naphthyridine ring.

Applications in Drug Discovery: A Focus on 5-HT3 Receptor Antagonism

The 1,8-naphthyridine scaffold is a versatile platform for the development of novel therapeutics. A significant application of derivatives of 2-Methoxy-1,8-naphthyridin-3-amine is in the development of 5-HT3 receptor antagonists.

Mechanism of Action in Depression

Serotonin (5-HT) is a key neurotransmitter implicated in the regulation of mood. The 5-HT3 receptor, a ligand-gated ion channel, is a target for the development of antidepressants. Antagonism of this receptor has been shown to produce antidepressant-like effects.

Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Tryptophan B 5-Hydroxytryptophan A->B Tryptophan Hydroxylase C Serotonin (5-HT) B->C Aromatic L-Amino Acid Decarboxylase D 5-HT C->D Release E 5-HT3 Receptor D->E Binding F Ion Influx (Na+, K+) E->F G Neuronal Depolarization F->G H Downstream Signaling G->H J Antidepressant Effect H->J I 2-Methoxy-1,8-naphthyridine -3-carboxamide Derivative I->E Antagonism (Blocks Binding)

Caption: Simplified diagram of 5-HT3 receptor antagonism.

A study on novel 2-methoxy-1,8-naphthyridine-3-carboxamides demonstrated their potential as 5-HT3 receptor antagonists.[6] The most active compound identified showed a high pA2 value, indicating potent antagonism.[6] Furthermore, these compounds exhibited promising antidepressant-like activity in preclinical models without significant effects on locomotor activity, suggesting a favorable side-effect profile.[6]

Experimental Protocol: Synthesis of a 2-Methoxy-1,8-naphthyridine-3-carboxamide Derivative

The following is a representative protocol for the synthesis of a carboxamide derivative from 2-Methoxy-1,8-naphthyridin-3-amine, based on general acylation procedures.

Objective: To synthesize N-(2-methoxy-1,8-naphthyridin-3-yl)benzamide.

Materials:

  • 2-Methoxy-1,8-naphthyridin-3-amine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methoxy-1,8-naphthyridin-3-amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-methoxy-1,8-naphthyridin-3-yl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion and Future Outlook

2-Methoxy-1,8-naphthyridin-3-amine stands out as a valuable and versatile building block in the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its utility has been demonstrated in the development of potent 5-HT3 receptor antagonists for the treatment of depression. The strategic placement of the methoxy and amino groups provides a rich platform for further chemical exploration and the generation of diverse compound libraries. Future research efforts could focus on expanding the scope of its applications to other therapeutic areas where the 1,8-naphthyridine scaffold has shown promise, including oncology and infectious diseases. The continued investigation of this compound and its derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Design, synthesis and evaluation of antidepressant activity of novel 2-methoxy 1, 8 naphthyridine 3-carboxamides as 5-HT3 receptor antagonists. PubMed. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

Sources

Methodological & Application

Comprehensive Analytical Protocols for the Characterization and Quantification of 2-Methoxy-1,8-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Methoxy-1,8-naphthyridin-3-amine (CAS: 2205133-25-9) is a highly functionalized heterocyclic building block increasingly utilized in medicinal chemistry and advanced materials[1]. Structurally, it consists of a 1,8-naphthyridine core substituted with a methoxy group at the C2 position and a primary amine at the C3 position.

From an analytical perspective, this compound presents specific chromatographic challenges. The presence of three nitrogen atoms (two embedded in the aromatic ring system and one primary amine) renders the molecule highly basic. Without careful methodological design, the analysis of such primary aromatic amines frequently suffers from severe peak tailing, poor retention reproducibility, and signal suppression in mass spectrometry[2][3].

This application note provides field-proven, self-validating protocols for both High-Resolution LC-MS/MS (for trace quantification and pharmacokinetic studies) and HPLC-UV (for purity and stability-indicating assays), detailing the mechanistic causality behind every experimental parameter.

Mechanistic Rationale for Analytical Strategy

As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and design methods based on the physicochemical reality of the analyte.

Stationary Phase Selection (The Causality of Peak Tailing)

Standard silica-based C18 columns possess residual, unreacted silanol groups (-SiOH) on their surface. At a neutral or slightly acidic pH, these silanols become ionized (-SiO⁻). The highly basic nitrogens of 2-Methoxy-1,8-naphthyridin-3-amine will undergo strong secondary electrostatic interactions with these silanols, leading to asymmetric, broadened peaks (tailing).

The Solution: We utilize a Pentafluorophenyl (PFP) or a heavily end-capped, sterically protected C18 column[4]. A PFP phase provides orthogonal retention mechanisms—specifically


 interactions and dipole-dipole interactions with the fluorinated ring—which selectively retain the naphthyridine core without relying heavily on hydrophobic partitioning. This ensures sharp, symmetrical peaks[5].

Mechanism Target 2-Methoxy-1,8-naphthyridin-3-amine Highly Basic (pKa ~7-8) Sub1 Standard C18 Column (Residual Silanols) Target->Sub1 Unoptimized Sub2 PFP / End-capped C18 (Fluorinated / Blocked Silanols) Target->Sub2 Optimized Method Result1 Secondary Interactions -> Severe Peak Tailing Sub1->Result1 Result2 Pi-Pi Interactions & H-Bonding -> Sharp Symmetrical Peaks Sub2->Result2

Fig 1. Mechanistic rationale for stationary phase selection to prevent peak tailing.

Mobile Phase pH and Ionization

To achieve robust retention and maximum sensitivity in Electrospray Ionization (ESI+), the analyte must be fully protonated. By utilizing 0.1% Formic Acid (FA) (pH ~2.7), we force the basic nitrogens into their protonated state (


 and 

). This not only standardizes the molecular state for consistent chromatographic retention but also pre-forms the

ions required for positive-mode mass spectrometry, exponentially increasing the detector's signal-to-noise ratio[6][7].

Protocol A: High-Resolution LC-MS/MS for Trace Quantification

This protocol is designed for the quantification of 2-Methoxy-1,8-naphthyridin-3-amine in complex matrices (e.g., plasma, reaction mixtures, or environmental simulants)[3][8].

Chromatographic & MS Parameters

Table 1: UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in

)
% Mobile Phase B (0.1% FA in ACN)Curve
0.000.4095.05.0Initial
1.000.4095.05.06 (Linear)
5.000.4010.090.06 (Linear)
6.000.4010.090.06 (Linear)
6.100.4095.05.06 (Linear)
8.000.4095.05.06 (Linear)

Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 100 mm, 2.7 µm. Column Temperature: 40°C.

Table 2: Optimized MRM Transitions (ESI+)

AnalytePrecursor Ion (

)
Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-Methoxy-1,8-naphthyridin-3-amine176.1161.15020Quantifier (Loss of

)
2-Methoxy-1,8-naphthyridin-3-amine176.1133.15035Qualifier (Ring Cleavage)
Step-by-Step Execution
  • System Priming: Purge the LC lines with Mobile Phase A and B for 5 minutes at 2.0 mL/min to ensure the removal of any residual buffering salts from previous users.

  • Column Equilibration: Equilibrate the PFP column at initial conditions (95% A) for a minimum of 10 column volumes (~15 minutes at 0.4 mL/min) until the baseline pressure stabilizes (

    
     psi).
    
  • Source Optimization: Set the ESI source temperature to 350°C and capillary voltage to 3.5 kV. Causality: The highly conjugated naphthyridine structure requires sufficient desolvation energy to prevent cluster ion formation.

  • Sample Injection: Inject 2.0 µL of the prepared sample (See Section 5).

G Start Sample Preparation (Protein Precipitation / Dilution) Chrom Chromatographic Separation (UPLC PFP Column, Acidic Mobile Phase) Start->Chrom 2 µL Injection Ion Electrospray Ionization (ESI+ Mode,[M+H]+ m/z 176.1) Chrom->Ion Eluent Transfer Detect Tandem Mass Spectrometry (MRM Transitions) Ion->Detect Ion Beam Data Data Processing & Validation (ICH Q2 Guidelines) Detect->Data Chromatogram

Fig 2. End-to-end LC-MS/MS analytical workflow for 2-Methoxy-1,8-naphthyridin-3-amine.

Protocol B: HPLC-UV for Purity & Stability Assays

For synthetic verification or stability-indicating assays where MS is unavailable or unnecessary, UV detection is highly effective due to the strong chromophore of the naphthyridine ring[5][8].

Methodological Adjustments

Instead of Formic Acid, this method utilizes 0.05% Trifluoroacetic Acid (TFA) . Causality: TFA is a stronger ion-pairing agent than Formic Acid. The hydrophobic trifluoromethyl group of TFA pairs with the protonated amine of the analyte, creating a neutral, hydrophobic complex that interacts strongly with C18 stationary phases. This yields exceptionally sharp peaks for purity integration[5].

Execution Steps
  • Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase: Isocratic elution at 70% A (0.05% TFA in

    
    ) and 30% B (0.05% TFA in ACN).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) extracting at 254 nm (universal aromatic absorption) and 320 nm (specific to the extended conjugation of the functionalized naphthyridine).

  • Injection Volume: 10 µL of a 100 µg/mL solution.

Sample Preparation & The Self-Validating System

A method is only as trustworthy as its internal validation controls. The following steps ensure the protocol actively monitors its own integrity.

Sample Preparation (Matrix Extraction)
  • Spiking: Aliquot 100 µL of the sample matrix into a microcentrifuge tube. Spike with 10 µL of an Internal Standard (IS) (e.g., 2-amino-1,8-naphthyridine at 1 µg/mL) to correct for matrix effects and extraction losses[2][6].

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins and extract the basic amine.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial[5]. Causality: PTFE is chosen over Nylon because Nylon membranes can non-specifically bind primary aromatic amines, leading to artificially low recoveries.

System Suitability Testing (SST) Criteria

Before analyzing unknown samples, the system must prove it is fit for purpose. Inject a mid-level calibration standard (e.g., 50 ng/mL) five consecutive times. The system is validated only if it meets the following criteria:

Table 3: Self-Validation Acceptance Criteria

ParameterAcceptance LimitTroubleshooting Action if Failed
Retention Time RSD

Check pump for micro-leaks; ensure column oven is stable.
Peak Area RSD

Check autosampler syringe for bubbles; verify IS response.
Tailing Factor (

)

Verify mobile phase pH is < 3.0; replace guard column.
Carryover (Blank Inj.)

of LLOQ
Increase needle wash duration; use 50:50 MeOH:

wash.

References

  • Awasthi, A., & Lohani, M. (2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis. Retrieved March 2, 2026, from[Link]

  • National Institutes of Health (PMC). (2014). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved March 2, 2026, from [Link]

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. Retrieved March 2, 2026, from[Link]

  • Haenen, S., & Van Hulle, M. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters Corporation. Retrieved March 2, 2026, from [Link]

Sources

Application Notes and Protocols for the Investigation of 2-Methoxy-1,8-naphthyridin-3-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile biological activities.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2] While extensive research has been conducted on various substituted 1,8-naphthyridines, the specific compound 2-Methoxy-1,8-naphthyridin-3-amine remains a largely unexplored entity in the context of oncology. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the potential of this novel compound in cancer cell lines.

It is critical to note that while direct studies on 2-Methoxy-1,8-naphthyridin-3-amine are not yet prevalent in published literature, the well-documented activities of structurally related 1,8-naphthyridine derivatives provide a strong rationale for its investigation as a potential anticancer agent. These related compounds have been shown to exert their cytotoxic effects through several key mechanisms, including the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and the modulation of various protein kinases.[1][3] This application note will, therefore, provide a framework for the initial in vitro characterization of 2-Methoxy-1,8-naphthyridin-3-amine, with protocols and scientific insights grounded in the established activities of its chemical class.

Putative Mechanisms of Action: A Multi-Targeted Approach

Based on the known bioactivities of the 1,8-naphthyridine scaffold, 2-Methoxy-1,8-naphthyridin-3-amine may exert its anticancer effects through one or more of the following pathways. The initial experimental approach should, therefore, be designed to investigate these possibilities.

  • Topoisomerase Inhibition: Many 1,8-naphthyridine derivatives function as topoisomerase inhibitors.[4][5] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.

  • Tubulin Polymerization Disruption: A significant number of 2-aryl-1,8-naphthyridin-4(1H)-ones have been identified as potent inhibitors of tubulin polymerization.[6][7][8] By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent apoptotic cell death.

  • Kinase Inhibition: The 1,8-naphthyridine core is a feature in several kinase inhibitors.[3][9] Given the central role of kinases in oncogenic signaling pathways, this represents another plausible mechanism of action.

The following diagram illustrates the potential signaling pathways that could be targeted by 2-Methoxy-1,8-naphthyridin-3-amine.

putative_moa cluster_0 Putative Molecular Targets of 2-Methoxy-1,8-naphthyridin-3-amine cluster_1 Cellular Processes cluster_2 Cellular Outcomes Compound 2-Methoxy-1,8-naphthyridin-3-amine Topoisomerase Topoisomerase I/II Compound->Topoisomerase Inhibition Tubulin Tubulin Dimers Compound->Tubulin Inhibition Kinases Oncogenic Kinases (e.g., CK2, EGFR) Compound->Kinases Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Mitosis Mitotic Spindle Formation Tubulin->Mitosis Mitotic_Arrest G2/M Arrest Tubulin->Mitotic_Arrest Signaling Proliferation & Survival Signaling Kinases->Signaling Signal_Block Signal Transduction Blockade Kinases->Signal_Block Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis Signal_Block->Apoptosis

Caption: Putative mechanisms of action for 2-Methoxy-1,8-naphthyridin-3-amine.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines a logical workflow for the initial in vitro evaluation of 2-Methoxy-1,8-naphthyridin-3-amine.

experimental_workflow Start Start: Compound Acquisition (2-Methoxy-1,8-naphthyridin-3-amine) Cell_Culture 1. Cell Line Selection & Culture (e.g., HeLa, A549, MCF-7) Start->Cell_Culture Cytotoxicity 2. Cytotoxicity Screening (MTT Assay) - Determine IC50 values Cell_Culture->Cytotoxicity Apoptosis 3. Apoptosis Analysis (Annexin V/PI Staining) Cytotoxicity->Apoptosis Treat with IC50 concentration Cell_Cycle 4. Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis->Cell_Cycle MOA 5. Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Cell_Cycle->MOA Data_Analysis 6. Data Analysis & Interpretation MOA->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating a novel anticancer compound.

Detailed Experimental Protocols

Cell Culture and Maintenance

The selection of appropriate cancer cell lines is a critical first step. It is advisable to use a panel of cell lines from different cancer types (e.g., cervical, lung, breast) to assess the breadth of activity.

  • Recommended Cell Lines: HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer, ER+), MDA-MB-231 (breast cancer, triple-negative).

  • Culture Conditions: Most cell lines can be maintained at 37°C in a humidified atmosphere with 5% CO2.[10] The specific culture medium and supplements should be chosen based on the supplier's recommendations (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).[11]

  • Subculturing: Cells should be passaged when they reach 70-80% confluency to maintain exponential growth.[12]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects and allows for the determination of the half-maximal inhibitory concentration (IC50).

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[14]

    • Compound Treatment: Prepare a serial dilution of 2-Methoxy-1,8-naphthyridin-3-amine in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]

    • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][16]

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17][18]

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with 2-Methoxy-1,8-naphthyridin-3-amine at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[19]

    • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[20][21] This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

  • Protocol:

    • Cell Treatment: Treat cells as described for the apoptosis assay.

    • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[22][23] Incubate on ice for at least 30 minutes or at -20°C overnight.

    • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate for 30 minutes at room temperature.

    • Analysis: Analyze the cells by flow cytometry.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of microtubules.

  • Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm.[24][25] Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.

  • Protocol:

    • Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.[24]

    • Reaction Setup: In a 96-well plate, combine the tubulin solution, GTP, and different concentrations of 2-Methoxy-1,8-naphthyridin-3-amine. Include a positive control (e.g., nocodazole) and a negative control (vehicle).

    • Polymerization and Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization. Measure the absorbance at 340 nm every minute for 60 minutes.[25]

    • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect can be quantified by comparing the maximum velocity (Vmax) of polymerization at different compound concentrations.

Data Presentation: A Hypothetical Example

Quantitative data should be summarized in a clear and concise format.

Cell LineCancer TypePutative IC50 of 2-Methoxy-1,8-naphthyridin-3-amine (µM)
HeLaCervical Carcinoma5.2
A549Lung Carcinoma8.7
MCF-7Breast Adenocarcinoma (ER+)12.1
MDA-MB-231Breast Adenocarcinoma (TNBC)6.5

Note: The IC50 values presented are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-Methoxy-1,8-naphthyridin-3-amine as a potential anticancer agent. Based on the established activities of the 1,8-naphthyridine class of compounds, it is plausible that this novel molecule will exhibit cytotoxic effects through mechanisms such as topoisomerase inhibition, disruption of microtubule dynamics, or kinase modulation.[1] The successful execution of these experiments will provide valuable insights into its potency, mechanism of action, and spectrum of activity, thereby guiding future preclinical development.

References

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Available at: [Link]

  • Biologi. (n.d.). Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). Biologi. Available at: [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. Available at: [Link]

  • MedNexus. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. Available at: [Link]

  • PubMed. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. National Center for Biotechnology Information. Available at: [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. Available at: [Link]

  • Flow Cytometry Core Facility. (n.d.). PI Cell cycle. Flow Cytometry Core Facility. Available at: [Link]

  • Scilit. (n.d.). Antitumor Agents. 178. Synthesis and Biological Evaluation of Substituted 2-Aryl-1,8-naphthyridin-4(1H)-ones as Antitumor Agents That Inhibit Tubulin Polymerization. Scilit. Available at: [Link]

  • PubMed. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • ACS Publications. (1997). Antitumor Agents. 174. 2',3',4',5,6,7-Substituted 2-Phenyl-1,8-naphthyridin-4-ones: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Reported 1,8‐naphthyridine with topoisomerase inhibitor activity. ResearchGate. Available at: [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. ResearchGate. Available at: [Link]

  • PubMed. (2024). Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. National Center for Biotechnology Information. Available at: [Link]

  • Taylor & Francis Online. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as CK‐2 inhibitors. ResearchGate. Available at: [Link]

  • Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Millipore. Available at: [Link]

  • Cytion. (n.d.). Protocols for Culturing Human Cell Lines. Cytion. Available at: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]

  • ResearchGate. (2025). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

  • STAR Protocols. (2020). In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy. STAR Protocols. Available at: [Link]

  • ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as CK‐2 inhibitors. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. National Center for Biotechnology Information. Available at: [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Nanopartikel.info. Available at: [Link]

  • ACS Publications. (2010). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][22]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Cytion. (n.d.). Protocols for Culturing Human Cell Lines. Cytion. Available at: [Link]

  • ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]

  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. National Center for Biotechnology Information. Available at: [Link]

Sources

antimicrobial screening of 2-Methoxy-1,8-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Antimicrobial Profiling of 2-Methoxy-1,8-naphthyridin-3-amine

Executive Summary & Chemical Context

2-Methoxy-1,8-naphthyridin-3-amine represents a critical pharmacophore within the aza-analogue series of quinolones. While the 1,8-naphthyridine core (isostere of the quinoline ring in nalidixic acid) is historically associated with DNA gyrase inhibition, the specific substitution pattern of a C2-methoxy and C3-amine group introduces unique electronic and steric properties.

Unlike third-generation fluoroquinolones (e.g., ciprofloxacin) which rely on C6-fluorine and C7-piperazine motifs for broad-spectrum potency, this specific amine scaffold often exhibits moderate intrinsic activity but significant potential as a resistance-modifying agent (RMA) or efflux pump inhibitor (EPI) . Consequently, a standard MIC assay alone is insufficient. This guide details a multi-tiered screening protocol designed to capture both direct antimicrobial efficacy and synergistic potential.

Molecular Profile:

  • Target Mechanism: Inhibition of bacterial Type II Topoisomerases (DNA Gyrase / Topoisomerase IV).

  • Solubility Challenge: Moderate lipophilicity; requires DMSO solubilization with strict solvent tolerance controls.

  • Screening Strategy: Direct Potency (MIC/MBC)

    
     Synergistic Profiling (Checkerboard) 
    
    
    
    Kinetic Evaluation (Time-Kill).

Experimental Workflow Visualization

The following diagram outlines the logical progression of the screening pipeline, ensuring resource efficiency by filtering candidates before expensive mechanistic assays.

ScreeningWorkflow Start Compound: 2-Methoxy-1,8-naphthyridin-3-amine Solubility Phase 1: Stock Prep & Solubility Check (DMSO < 1% Final) Start->Solubility PrimaryScreen Phase 2: Primary Screening (Agar Well Diffusion) Solubility->PrimaryScreen MIC_MBC Phase 3: Quantitative Potency (Broth Microdilution - CLSI M07) PrimaryScreen->MIC_MBC Decision Activity Threshold? (MIC < 64 µg/mL) MIC_MBC->Decision Synergy Phase 4A: Synergy Testing (Checkerboard Assay vs. Ciprofloxacin) Decision->Synergy Low Potency (Potential Modulator) TimeKill Phase 4B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) Decision->TimeKill High Potency Mechanism Phase 5: Mechanistic Validation (DNA Gyrase Supercoiling Assay) Synergy->Mechanism TimeKill->Mechanism

Figure 1: Decision-matrix workflow for characterizing naphthyridine derivatives. Note the bifurcation at Phase 3 to distinguish direct antibiotics from resistance modulators.

Phase 1: Material Preparation & Quality Control

Naphthyridines often precipitate in aqueous media, leading to false negatives.

Protocol:

  • Stock Solution (2560 µg/mL):

    • Weigh 2.56 mg of 2-Methoxy-1,8-naphthyridin-3-amine.

    • Dissolve in 1.0 mL of 100% DMSO (molecular biology grade).

    • Critical Step: Vortex for 2 minutes. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Working Solution:

    • Dilute stock 1:10 in Mueller-Hinton Broth (MHB) to achieve 256 µg/mL (10% DMSO).

    • Note: Further dilution in the assay plate will reduce DMSO to <1%, preventing solvent toxicity.

  • Sterility Check:

    • Plate 10 µL of stock solution on non-selective agar; incubate 24h to ensure no fungal contamination.

Phase 2: Quantitative Potency (Broth Microdilution)

This protocol aligns with CLSI M07-A10 standards [1]. Do not use disk diffusion as the primary quantitative metric for this compound due to potential diffusion limitations caused by the methoxy group's lipophilicity.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin (0.015%) as a viability indicator (optional but recommended for clear endpoints).

  • Standard Strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.

Step-by-Step Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup (96-well round bottom):

    • Cols 1-10: Add 100 µL CAMHB.

    • Col 11 (Growth Control): 100 µL CAMHB + Bacteria + 1% DMSO (No drug).

    • Col 12 (Sterility Control): 100 µL CAMHB (No bacteria).

  • Serial Dilution:

    • Add 100 µL of Working Solution (256 µg/mL) to Column 1.

    • Mix and transfer 100 µL to Column 2. Repeat to Column 10. Discard final 100 µL.

    • Result: Concentration range 128 µg/mL

      
       0.25 µg/mL.
      
  • Inoculation: Add 100 µL of diluted inoculum to Wells 1-11.

    • Final Test Volume: 200 µL.

    • Final Inoculum:

      
       CFU/mL.[1]
      
  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity as the MIC.

    • Resazurin (Optional): Add 30 µL resazurin; incubate 2 hours. Blue = Inhibition (MIC); Pink = Growth.

Data Interpretation Table:

MetricCriteriaInterpretation
MIC < 4 µg/mLHighly Potent (Lead Candidate)
MIC 8 - 32 µg/mLModerate Activity (Structure Optimization Required)
MIC > 64 µg/mLWeak Direct Activity (Proceed to Synergy Screen)

Phase 3: Synergy Screening (Checkerboard Assay)

If the MIC is >64 µg/mL, the compound may function as an adjuvant (e.g., inhibiting NorA efflux in S. aureus).

Protocol:

  • Matrix Setup: Use a 96-well plate to cross-titrate the Test Amine (Y-axis) against a standard antibiotic like Ciprofloxacin (X-axis).

  • Concentrations:

    • Test Amine: 0 to

      
       MIC (or 128 µg/mL if inactive).
      
    • Ciprofloxacin: 0 to

      
       MIC.
      
  • Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).

    
    
    
  • Validation: FICI

    
     indicates Synergism  [2].[2]
    

Phase 4: Mechanism of Action (DNA Gyrase Inhibition)

1,8-naphthyridines target the GyrA/ParC subunits. To validate this mechanism for the 2-methoxy-3-amine derivative, perform a DNA Supercoiling Assay .

Methodology:

  • Substrate: Relaxed pBR322 plasmid DNA.

  • Enzyme: E. coli DNA Gyrase (commercial units).

  • Reaction: Incubate relaxed plasmid + Gyrase + Test Compound (at

    
     and 
    
    
    
    MIC) for 30 mins at 37°C.
  • Detection: Run on 1% agarose gel.

    • Positive Result: Presence of relaxed bands (similar to Ciprofloxacin control) indicates inhibition of supercoiling.

    • Negative Result: Presence of supercoiled bands indicates the enzyme is active (compound failed).

Mechanistic Pathway Diagram

The following diagram illustrates the interference of the naphthyridine core with bacterial replication machinery.

MOA Drug 2-Methoxy-1,8-naphthyridin-3-amine Target DNA Gyrase / Topo IV (GyrA Subunit) Drug->Target Intercalation / Binding Complex Cleavable Complex Stabilization Target->Complex Blocks Religation Effect DNA Double-Strand Breaks Complex->Effect Replication Fork Collision Death Bacterial Cell Death (Bactericidal) Effect->Death

Figure 2: Proposed Mechanism of Action. The naphthyridine core mimics the DNA base pairs, trapping the Topoisomerase-DNA complex.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][3] CLSI. [Link]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. [Link]

  • Wójcicka, A., & Mączyński, M. (2024).[4] Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.[4] [Link][5][6]

  • Da Silva, L. E., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.[7][8][9] Molecules, 26(23), 7400.[7] [Link]

Sources

Advanced Protocol for the Derivatization of 2-Methoxy-1,8-naphthyridin-3-amine: Strategies for Library Generation in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Methoxy-1,8-naphthyridin-3-amine (CAS: 2205133-25-9)

Introduction & Mechanistic Insights

The 1,8-naphthyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of antimicrobial agents, anticancer therapeutics, and central nervous system (CNS) modulators . Specifically, derivatives bearing the 2-methoxy-1,8-naphthyridine core have shown profound efficacy as 5-HT3 receptor antagonists, making them highly valuable for antidepressant and antiemetic drug discovery .

Stereoelectronic Causality in Derivatization

When designing functionalization strategies for 2-Methoxy-1,8-naphthyridin-3-amine , one must account for the unique stereoelectronic environment of the molecule:

  • Electron Deficiency: The 1,8-naphthyridine bicyclic system is inherently electron-deficient due to the inductive (-I) and mesomeric (-M) withdrawal of electron density by the two endocyclic nitrogen atoms.

  • The +M Compensatory Effect: The methoxy group at the C2 position exerts a strong mesomeric electron-donating (+M) effect. This localized electron donation partially mitigates the electron deficiency at the adjacent C3 position, increasing the nucleophilicity of the C3-amine compared to an unsubstituted 3-amino-1,8-naphthyridine.

  • Practical Implication: Despite the activating methoxy group, the C3-amine remains less nucleophilic than a standard unhindered aniline. Consequently, successful derivatization requires highly electrophilic partners (e.g., acid chlorides, isocyanates) or potent uronium-based coupling reagents (e.g., HATU) to drive reactions to completion and prevent the recovery of unreacted starting material.

Experimental Workflows

The following protocols provide self-validating, step-by-step methodologies for the orthogonal derivatization of the C3-amine to generate amides and ureas.

Workflow cluster_0 Derivatization Workflows Core 2-Methoxy-1,8-naphthyridin-3-amine (Core Scaffold) P_A Protocol A: Acid Chloride (R-COCl, Pyridine, DCM) Core->P_A P_B Protocol B: HATU Coupling (R-COOH, HATU, DIPEA, DMF) Core->P_B P_C Protocol C: Urea Formation (R-NCO, TEA, THF) Core->P_C Prod_A Alkyl/Aryl Amides (High Reactivity) P_A->Prod_A Prod_B Complex/Peptide Amides (Mild Conditions) P_B->Prod_B Prod_C Asymmetric Ureas (Expanded Space) P_C->Prod_C

Derivatization workflows for 2-Methoxy-1,8-naphthyridin-3-amine into amides and ureas.
Protocol A: Acid Chloride-Mediated Amidation

Best for coupling simple alkyl or aryl substituents where the corresponding acid chloride is commercially available or easily synthesized.

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-Methoxy-1,8-naphthyridin-3-amine (1.0 eq, typically 100 mg) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.0 eq) to act as an acid scavenger and nucleophilic catalyst. Cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the desired acid chloride (1.2 eq) in a minimal volume of DCM (1 mL) and add it dropwise to the reaction mixture over 5 minutes to prevent exothermic side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

Protocol B: HATU-Mediated Coupling for Complex Carboxylic Acids

Best for sensitive or complex carboxylic acids (e.g., amino acids, sterically hindered heterocycles) where acid chloride formation is unfeasible.

  • Pre-activation: In a dry flask, dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 4 mL).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active uronium ester intermediate.

  • Coupling: Add 2-Methoxy-1,8-naphthyridin-3-amine (1.0 eq) directly to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 12–16 hours. The reduced nucleophilicity of the naphthyridine amine necessitates this extended reaction time.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL). To remove DMF, wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) or silica gel chromatography.

Protocol C: Synthesis of Asymmetric Ureas via Isocyanates

Best for expanding the chemical space of the library into urea-linked pharmacophores.

  • Preparation: Dissolve 2-Methoxy-1,8-naphthyridin-3-amine (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL).

  • Reagent Addition: Add triethylamine (TEA) (1.5 eq) followed by the appropriate isocyanate (1.2 eq).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C under an inert atmosphere for 8–12 hours. Heating is critical here to overcome the activation energy barrier associated with the attenuated nucleophilicity of the C3-amine.

  • Isolation: Cool the mixture to room temperature. Urea derivatives of this scaffold frequently precipitate from THF. If a precipitate forms, collect the product via vacuum filtration and wash with cold THF (2 × 2 mL).

  • Alternative Purification: If no precipitation occurs, concentrate the solvent under reduced pressure and purify the residue by recrystallization (EtOH/Water) or flash chromatography.

Quantitative Data Presentation

The table below summarizes the operational parameters and expected outcomes for the three derivatization workflows. These metrics provide a baseline for reaction optimization during library synthesis.

ParameterProtocol A (Acid Chloride)Protocol B (HATU Coupling)Protocol C (Isocyanate)
Reagents R-COCl, PyridineR-COOH, HATU, DIPEAR-NCO, TEA
Primary Solvent Anhydrous DCMAnhydrous DMFAnhydrous THF
Temperature 0 °C → Room TempRoom Temp60 °C (Reflux)
Reaction Time 2 – 4 hours12 – 16 hours8 – 12 hours
Typical Yield (%) 75% – 90%60% – 80%65% – 85%
Primary Byproducts Hydrolyzed acid (R-COOH)Tetramethylurea (from HATU)Symmetric urea (R-NH-CO-NH-R)
Scalability Excellent (up to 10g)Good (up to 2g)Excellent (up to 5g)

References

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities." Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. URL:[Link]

  • Mahesh, R., Dhar, A. K., Jindal, A., & Bhatt, S. (2014). "Design, synthesis and evaluation of antidepressant activity of novel 2-methoxy 1, 8 naphthyridine 3-carboxamides as 5-HT3 receptor antagonists." Chemical Biology & Drug Design, 83(5), 583-591. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-1,8-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Methoxy-1,8-naphthyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this and structurally related heterocyclic amines. The following troubleshooting guides and FAQs are based on extensive experience with this class of compounds and established chemical principles.

Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My crude 2-Methoxy-1,8-naphthyridin-3-amine shows multiple spots on TLC, and I'm struggling to separate them by standard silica gel chromatography. What should I do?

This is a common issue with basic amines on acidic silica gel. The strong interaction between the amine and the silica can lead to peak tailing and poor separation.[1][2]

Underlying Cause: The acidic nature of standard silica gel can lead to strong adsorption of basic compounds like your naphthyridine amine. This can result in irreversible binding or significant tailing of the product spot on a TLC plate or during column chromatography.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[2] For a typical mobile phase of dichloromethane (DCM) and methanol (MeOH), a mixture of DCM:MeOH:TEA in a ratio of 95:4:1 could be a good starting point. The TEA will compete with your amine for the acidic sites on the silica, reducing tailing.

    • Ammonium Hydroxide: In some cases, a solution of ammonium hydroxide in methanol can be used as the polar component of the mobile phase.

  • Stationary Phase Modification:

    • Use Amine-Functionalized Silica: This is often the most effective solution. Amine-functionalized silica has a basic surface, which minimizes the strong acid-base interactions that cause tailing with standard silica.[1][2] You can often use less polar and non-basic solvent systems, such as hexane/ethyl acetate gradients, with this type of stationary phase.[1]

    • Use Alumina (Basic or Neutral): Alumina is another alternative to silica gel. Basic or neutral alumina can be effective for the purification of basic compounds.

  • Consider Reversed-Phase Chromatography:

    • If your compound and impurities have different polarities, reversed-phase chromatography (e.g., C18 silica) can be a powerful separation technique. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Question 2: I've successfully purified my 2-Methoxy-1,8-naphthyridin-3-amine by column chromatography, but I'm having trouble getting it to crystallize. What crystallization techniques can I try?

Crystallization can be challenging, especially for novel compounds. A systematic approach to solvent screening is key.[3][4]

Underlying Cause: The solubility profile of your compound may not be amenable to crystallization from common solvents. Finding a solvent system where the compound is soluble when hot but sparingly soluble when cold is crucial.

Systematic Approach to Crystallization:

  • Solvent Screening:

    • Test the solubility of a small amount of your purified compound in a range of solvents with varying polarities at room temperature and with gentle heating. Good single-solvent crystallization candidates will show poor solubility at room temperature but good solubility upon heating.

    • Suggested Solvents for Screening:

      • Polar Protic: Ethanol, Methanol, Isopropanol

      • Polar Aprotic: Ethyl Acetate, Acetone, Acetonitrile

      • Non-Polar: Toluene, Heptane, Dichloromethane

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. This is often effective when you have a solvent in which the compound is moderately soluble.

    • Vapor Diffusion: Dissolve your compound in a "good" solvent and place this solution in a larger chamber containing a "poor" solvent in which your compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the overall solubility and inducing crystallization.[3]

    • Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. Diffusion at the interface can lead to crystal growth.[3]

Question 3: My final product appears pure by NMR, but the yield is low after purification. Where could I be losing my product?

Product loss during purification can occur at several stages. Identifying the source of the loss is the first step to improving your yield.

Potential Sources of Product Loss and Solutions:

  • Irreversible Adsorption on Silica Gel: As discussed in Question 1, strong binding to silica gel can lead to significant product loss. If you suspect this is the issue, switch to a more inert stationary phase like amine-functionalized silica or consider an alternative purification method like crystallization.

  • Product Volatility: While less likely for a molecule of this size, some compounds can be lost during solvent removal under high vacuum, especially if residual low-boiling solvents are present. Use a rotary evaporator with controlled temperature and pressure.

  • Incomplete Extraction: During aqueous workup, ensure the pH of the aqueous layer is appropriate to ensure your amine is in its free base form and maximally soluble in the organic layer. Multiple extractions with a suitable organic solvent will improve recovery.

  • Degradation on Silica: The acidic nature of silica can sometimes cause degradation of sensitive compounds. If you observe new, unexpected spots on TLC after chromatography, this may be the cause.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 2-Methoxy-1,8-naphthyridin-3-amine?

While experimental data for this specific molecule is not widely available, we can infer some properties based on its structure and related compounds.

PropertyEstimated Value/CharacteristicRationale
Molecular Weight 175.19 g/mol Based on the chemical formula C9H9N3O.
Appearance Likely a solid at room temperatureHeterocyclic compounds of this size are typically solids.
pKa Estimated to be in the range of 4-6The aromatic amine and naphthyridine nitrogens are basic, but their basicity is reduced by delocalization of the lone pairs into the aromatic system.[5]
Solubility Soluble in polar organic solvents like methanol, ethanol, DMSO, and DCM.[6] Sparingly soluble in non-polar solvents like hexane.The presence of polar amine and methoxy groups, as well as nitrogen atoms capable of hydrogen bonding, suggests solubility in polar solvents.

Q2: What are the potential impurities I should be aware of during the synthesis of 2-Methoxy-1,8-naphthyridin-3-amine?

The potential impurities will depend on the synthetic route. Common syntheses for 1,8-naphthyridines include the Friedländer annulation and Vilsmeier-Haack reactions.[7][8]

  • Unreacted Starting Materials: Depending on the synthesis, these could include aminopyridines and various carbonyl compounds.

  • Positional Isomers: The formation of other isomers is a possibility that can complicate purification.

  • Byproducts from Side Reactions: Incomplete cyclization or side reactions of the starting materials can lead to a variety of byproducts.

  • Residual Catalysts or Reagents: Depending on the specific synthetic method, residual metals or other reagents may be present.

Q3: How should I store purified 2-Methoxy-1,8-naphthyridin-3-amine?

As with many amines, it is best to store the compound in a cool, dry, and dark place to prevent degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation, especially for long-term storage.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for 2-Methoxy-1,8-naphthyridin-3-amine.

Purification_Strategy start Crude Product tlc Analyze by TLC start->tlc single_spot Single Spot? tlc->single_spot crystallize Direct Crystallization single_spot->crystallize Yes multiple_spots Multiple Spots single_spot->multiple_spots No final_product Pure Product crystallize->final_product chromatography Column Chromatography multiple_spots->chromatography check_tailing Significant Tailing? chromatography->check_tailing no_tailing Standard Silica Gel check_tailing->no_tailing No tailing Modify Method check_tailing->tailing Yes no_tailing->final_product amine_silica Amine-Functionalized Silica tailing->amine_silica basic_modifier Add Basic Modifier to Eluent tailing->basic_modifier amine_silica->final_product basic_modifier->final_product

Sources

Technical Support Center: Stability & Handling of 2-Methoxy-1,8-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Methoxy-1,8-naphthyridin-3-amine (CAS: 2205133-25-9). This compound is a highly valued heteroaromatic building block frequently utilized in the development of ACSS2 inhibitors and CRHR1/2 antagonists1[1],2[2]. However, its unique electronic topology makes it susceptible to specific degradation pathways in solution.

This guide moves beyond basic handling instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my stock solution of 2-Methoxy-1,8-naphthyridin-3-amine lose potency over time when stored in aqueous buffers? The Causality: The loss of active pharmaceutical ingredient (API) is driven by the hydrolysis of the 2-methoxy group. The 1,8-naphthyridine ring is highly electron-deficient. The nitrogen at position 1 exerts a strong electron-withdrawing effect, making the C2 position highly susceptible to nucleophilic attack. In acidic or basic aqueous solutions, the methoxy group undergoes rapid hydrolysis to yield the thermodynamically stable 3-amino-1,8-naphthyridin-2(1H)-one 3[3]. This transformation is a known vulnerability of 2-methoxypyridine derivatives, which readily convert to 2-hydroxypyridines (pyridinones) under aqueous acidic or alkaline stress 4[4].

Q2: My DMSO stock solution turned from pale yellow to dark brown after a few weeks on the bench. Is it still usable? The Causality: No, the compound has degraded. The color change is a macroscopic indicator of auto-oxidation at the primary amine (-NH2) on the 3-position. Aromatic amines are electron-rich and prone to radical-mediated oxidation when exposed to dissolved oxygen and ambient UV/Vis light. This process generates complex, highly conjugated azo, nitroso, or polymeric species. To prevent this, solutions must be purged with inert gas and protected from light.

Q3: When diluting the DMSO stock into my biological assay buffer (pH 7.4), I observe micro-precipitation. How can I prevent this? The Causality: Naphthyridines are weakly basic. At a physiological pH of 7.4, the compound remains largely unprotonated, severely restricting its aqueous solubility. Rapid introduction of a concentrated DMSO stock into an aqueous phase causes localized supersaturation and "solvent-shift" precipitation before the compound can thermodynamically equilibrate. Solution: Pre-warm the buffer to 37°C and add the DMSO stock dropwise under vigorous vortexing, ensuring the final DMSO concentration does not exceed 1% v/v.

Part 2: Degradation Pathways & Quantitative Stability

To fully grasp the handling requirements, review the structural degradation pathways mapped below.

Degradation A 2-Methoxy-1,8-naphthyridin-3-amine (Intact API) B Aqueous Acid/Base (Nucleophilic Attack) A->B pH < 4 or pH > 9 D Dissolved O2 / Light (Radical Oxidation) A->D UV/Vis + O2 C Hydrolysis Product: 3-Amino-1,8-naphthyridin-2(1H)-one B->C -MeOH E Oxidation Products: Azo/Nitroso Species D->E e- transfer

Degradation pathways of 2-Methoxy-1,8-naphthyridin-3-amine via hydrolysis and oxidation.

Solvent & pH Stability Matrix

The following table summarizes the quantitative stability profile of the compound to help you select the appropriate vehicle for your experiments.

Solvent / Buffer SystemConditionEstimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous DMSO -20°C, Argon purged, Dark> 12 monthsNone (Stable)
DMSO (Benchtop) 25°C, Ambient Air, Light14 - 21 daysAmine Auto-oxidation
Aqueous Buffer (pH 2.0) 37°C, 0.1M HCl< 4 hoursAcid-catalyzed Hydrolysis[4]
Aqueous Buffer (pH 7.4) 37°C, PBS5 - 7 daysSlow Hydrolysis / Precipitation
Aqueous Buffer (pH 10.0) 37°C, 0.1M NaOH< 2 hoursBase-catalyzed Hydrolysis[5]

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume stock integrity. Use the following self-validating system to prepare and verify your solutions.

Protocol A: Preparation of a 10 mM Degradation-Resistant Master Stock

Objective: Create an anhydrous, oxygen-free environment to arrest both hydrolysis and oxidation.

  • Desiccation: Equilibrate the lyophilized solid of 2-Methoxy-1,8-naphthyridin-3-amine to room temperature inside a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Solvent Preparation: Use only HPLC-grade, anhydrous DMSO (≤0.005% water).

  • Dissolution: Weigh exactly 1.75 mg of the compound (MW ≈ 175.19 g/mol ) into a sterile, amber glass vial. Add 1.0 mL of anhydrous DMSO. Vortex gently until complete dissolution is achieved.

  • Inert Gas Purging: Submerge a sterile needle attached to an Argon or Nitrogen gas line into the headspace of the vial (do not bubble directly through the liquid to avoid aerosolization). Purge the headspace for 30 seconds.

  • Aliquot & Store: Immediately cap the vial with a PTFE-lined septum. Aliquot into single-use volumes to prevent freeze-thaw cycles. Store at -20°C.

Workflow S1 Weigh Solid (Desiccated) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge with Argon Gas S3->S4 S5 Store at -20°C S4->S5

Step-by-step workflow for the preparation and storage of stable anhydrous stock solutions.

Protocol B: LC-MS Forced Degradation Profiling (Stock Validation)

Objective: Verify the integrity of the stock solution prior to executing high-value biological assays.

  • Sample Preparation: Dilute 10 µL of the 10 mM DMSO stock into 990 µL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Add a structurally similar internal standard (e.g., 2-amino-1,8-naphthyridine) at 1 µM.

  • Chromatography: Inject 5 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry Detection: Monitor in Positive Electrospray Ionization (ESI+) mode.

  • Data Interpretation (The Validation Step):

    • Look for the parent mass[M+H]+ at m/z 176.2.

    • Scan for the hydrolysis degradation product[M+H]+ at m/z 162.2 (loss of 14 Da corresponding to the conversion of -OCH3 to =O / -OH).

    • If the peak area of m/z 162.2 exceeds 5% of the parent peak, discard the stock solution.

Part 4: References

  • WO2021014415A2 - Small molecule inhibitors of acetyl coenzyme a synthetase short chain 2 (acss2) . Google Patents. 1

  • WO2019198692A1 - Fused cyclic urea derivatives as crhr2 antagonist . Google Patents. 2

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines . ResearchGate / NIH. 5

  • Synthetic Studies toward the Citrinadin A and B Core Architecture . Organic Letters (ACS). 3

  • US4942239A - Process for the production of 2-hydroxypyridine . Google Patents. 4

Sources

Technical Support Center: Column Chromatography of Polar Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification and analysis of polar heterocyclic amines. These compounds are notoriously challenging due to their inherent polarity and basicity, which often leads to frustrating chromatographic outcomes like poor retention, severe peak tailing, and low recovery. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from foundational questions to specific troubleshooting scenarios, grounding our advice in the fundamental principles of separation science.

Frequently Asked Questions (FAQs)

This section addresses the high-level strategic decisions you'll make when first approaching the separation of a polar heterocyclic amine.

Q1: I have a new polar heterocyclic amine. Which chromatographic technique should I try first?

A1: There is no single "best" technique, as the choice depends on your analyte's specific properties (pKa, logP) and your analytical goals (purity, speed, etc.). However, for a typical polar amine, starting with Reversed-Phase (RP) chromatography is often inefficient. These compounds are highly water-soluble and may elute in the solvent front with little to no retention.[1]

A more effective starting point is often Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase with a high-organic mobile phase, which promotes retention of polar compounds through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[2][3]

For complex mixtures containing analytes with a wide range of polarities and charge states, Mixed-Mode Chromatography (MMC) is an exceptionally powerful alternative.[4][5] These columns possess both reversed-phase and ion-exchange characteristics, providing multiple, tunable retention mechanisms.[6][7]

Q2: How do I select the appropriate column for my separation?

A2: Column selection is critical. The stationary phase must provide the right interaction mechanism for your analyte. The table below summarizes common choices for polar amines.

Chromatography ModeStationary Phase TypePrimary Interaction(s)Best For...
HILIC Bare Silica, Amide, Diol, ZwitterionicPartitioning, Hydrogen Bonding, Weak ElectrostaticHighly polar, water-soluble amines that are unretained in RP.[3][8]
Reversed-Phase (RP) C18, C8 (Modern, End-capped)HydrophobicLess polar amines, or when using pH or additives to control retention and peak shape.[9][10]
Mixed-Mode (MMC) RP/Cation-Exchange (e.g., C18 with sulfonic acid groups)Hydrophobic & ElectrostaticComplex mixtures; simultaneous analysis of APIs and counterions; retaining polar and non-polar compounds.[4][6]
Ion-Exchange (IEX) Strong/Weak Cation ExchangeElectrostaticPositively charged (protonated) amines. Retention is modulated by mobile phase ionic strength and pH.[11][12][13]
Supercritical Fluid (SFC) Various (often polar)Adsorption/PartitioningRapid separations, chiral analysis, and as an alternative to LC for some polar compounds.[14][15]
Q3: What is the most important mobile phase parameter to control for basic heterocyclic amines?

A3: Without a doubt, pH . The charge state of a basic amine is dictated by the mobile phase pH relative to the amine's pKa. In its protonated, cationic form (at pH < pKa), an amine will behave very differently than in its neutral, free-base form (at pH > pKa).

  • In Reversed-Phase: You can manipulate pH to control retention. To increase retention of a basic amine, you should work at a pH at least 2 units above its pKa, rendering it neutral and more hydrophobic.[16] Conversely, working at low pH protonates the amine, making it more polar and less retained.

  • In Ion-Exchange: The analyte must be charged to be retained. Therefore, for cation-exchange chromatography, the mobile phase pH must be kept below the analyte's pKa to ensure it carries a positive charge.[12]

Q4: When and why should I add a basic modifier like triethylamine (TEA) to my mobile phase?

A4: A basic modifier, or "competing base," like triethylamine (TEA) or diethylamine (DEA) is primarily used to improve the peak shape of basic compounds in both normal-phase and reversed-phase chromatography.[17][18] Basic analytes can interact strongly with acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases. This secondary interaction is a major cause of peak tailing.[19]

By adding a small concentration of TEA (e.g., 0.1%), the TEA molecules will preferentially interact with the active silanol sites, effectively masking them from your analyte.[17] This minimizes the undesirable secondary interactions and results in more symmetrical, Gaussian peaks. However, be aware that these additives can shorten column lifetime and may not be ideal for mass spectrometry detection due to ion suppression.[17]

Troubleshooting Guide: Specific Issues & Solutions

Q5: My polar amine shows severe peak tailing on my C18 column. What's happening and how do I fix it?

A5: This is a classic problem caused by the interaction between your positively charged (protonated) amine and negatively charged, deprotonated silanol groups on the silica surface of the column.[10] This ion-exchange interaction acts as a secondary, undesirable retention mechanism, causing the peak to tail.

Solutions, in order of preference:

  • Use a Modern, High-Purity Column: Switch to a column made from high-purity silica with advanced end-capping (e.g., "double end-capped"). These columns have a much lower concentration of accessible silanol groups, dramatically improving peak shape for bases.[9][10]

  • Adjust Mobile Phase pH:

    • Low pH (e.g., 2.5-3.0): At this pH, most silanol groups are protonated and neutral (Si-OH), preventing the ionic interaction. A buffer like 10-20 mM phosphate is effective.[17]

    • High pH (e.g., 9-10): At high pH, your basic analyte is in its neutral form, so it will not engage in ion-exchange. This requires a pH-stable column (e.g., a hybrid or polymer-based C18).[9]

  • Add a Competing Base: As a last resort, add an amine modifier like 0.1-0.5% triethylamine (TEA) to the mobile phase to mask the active silanol sites.[16][17]

Q6: I'm using HILIC, but my retention times are drifting and irreproducible. What's the cause?

A6: The most common cause of retention time instability in HILIC is insufficient column equilibration . The water-enriched layer on the polar stationary phase, which is central to the HILIC retention mechanism, takes a significant amount of time to form and stabilize.[1][20] Any change in the mobile phase composition, especially the water content, requires thorough re-equilibration.

Solutions:

  • Increase Equilibration Time: For a new column or after a significant gradient change, equilibrate with the initial mobile phase for at least 20-30 column volumes. For very subtle separations, this could be even longer.

  • Ensure Mobile Phase Consistency: HILIC is very sensitive to small changes in water content. Ensure your mobile phases are prepared accurately and consistently. Evaporation of the organic solvent can increase the water percentage and decrease retention.

  • Check for Temperature Fluctuations: Use a column thermostat. Changes in temperature can affect analyte solubility and the partitioning equilibrium, leading to drift.

Q7: My compound is irreversibly stuck on my silica gel column during normal-phase flash chromatography. How can I elute it?

A7: This is a common fate for basic heterocyclic amines on acidic silica gel. The strong acid-base interaction leads to extremely high retention or irreversible binding.[16]

Solutions:

  • Modify the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent. This neutralizes the acidic sites on the silica and competes with your analyte for binding.

    • Start by adding 0.5-1% triethylamine (TEA) to your solvent system.

    • For very stubborn compounds, a solution of 1-2% ammonia in methanol can be used as a polar modifier in your eluent (e.g., a gradient of dichloromethane to 95:4:1 DCM:MeOH:NH4OH).[21]

  • Use a Different Stationary Phase: If mobile phase modification isn't sufficient, switch to a less acidic stationary phase like alumina (basic or neutral grade) or an amine-functionalized silica phase.[22]

  • Consider an Alternative Technique: For highly polar amines, normal-phase is often not the best choice. Switching to HILIC or reversed-phase (with a high pH mobile phase) is often a more robust strategy.[20][22]

Method Development Workflow

Developing a robust method from scratch requires a systematic approach. The following workflow outlines a logical progression for tackling a new polar heterocyclic amine separation.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Analyte Info (pKa, logP, solubility) Screen Screen Multiple Techniques - HILIC (Amide/Silica) - Mixed-Mode (RP/SCX) - RP (High pH C18) Start->Screen Select Select Best Technique (Good retention & peak shape?) Screen->Select Opt_HILIC HILIC Optimization - Adjust % Water - Buffer type/conc. Select->Opt_HILIC HILIC is best Opt_MMC MMC Optimization - Adjust pH & Ionic Strength - Organic Solvent % Select->Opt_MMC MMC is best Opt_RP RP Optimization - Fine-tune pH - Additive (e.g., TEA) Select->Opt_RP RP is best Finalize Finalize Method (Gradient, Flow Rate, Temp) Opt_HILIC->Finalize Opt_MMC->Finalize Opt_RP->Finalize Validate Method Validation (Robustness, Reproducibility) Finalize->Validate

Sources

Technical Support Center: Troubleshooting the Workup of 2-Methoxy-1,8-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for handling 2-Methoxy-1,8-naphthyridin-3-amine (CAS: 2205133-25-9)[1]. This molecule presents unique challenges during post-reaction workup due to the competing electronic effects of the electron-deficient 1,8-naphthyridine core and the electron-donating 3-amine group.

This guide is designed for research scientists and drug development professionals to diagnose yield losses, prevent chemical degradation, and establish self-validating isolation protocols.

Part 1: Core Causality & Molecular Sensitivities

To successfully isolate 2-Methoxy-1,8-naphthyridin-3-amine, you must control two primary degradation pathways:

1. pH-Dependent O-Demethylation (Hydrolysis) The 2-methoxy group on the naphthyridine ring is highly activated. In acidic media, protonation of the naphthyridine nitrogen (N1 or N8) drastically increases the electrophilicity of the C2 position, facilitating nucleophilic attack by water. In strongly alkaline conditions, direct hydroxide attack occurs[2]. Both pathways result in the loss of the methyl group, yielding the thermodynamically stable 3-amino-1,8-naphthyridin-2(1H)-one tautomer[3][4].

2. Redox-Induced Amine Oxidation The 3-amine group enriches the local electron density of the ring. When exposed to atmospheric oxygen—especially under thermal stress during solvent evaporation—the molecule is highly susceptible to redox-induced degradation, forming N-oxides or polymeric azo-species[5].

Part 2: Troubleshooting Guides & FAQs

Q1: After my aqueous quench, my isolated yield is < 20%, and TLC shows a massive, highly polar baseline spot. What happened? A: You have likely hydrolyzed the 2-methoxy group. If your quench was unbuffered (e.g., using raw water, HCl, or NaOH), the pH excursion drove the conversion of your product into the highly polar 3-amino-1,8-naphthyridin-2(1H)-one.

  • Causality: The pyridone/naphthyridinone tautomer is thermodynamically favored over the methoxy-heteroarene in the presence of water and extreme pH[3].

  • Fix: Always quench into a pre-chilled, mildly basic buffer (pH 7.5–8.0) such as saturated aqueous

    
    .
    

Q2: My reaction went to 100% conversion, I buffered the pH to 7.5, but I still can't extract the product into Dichloromethane (DCM). Where is it? A: 1,8-Naphthyridines are excellent chelators and readily form hydrates or coordinate with aqueous ions, drastically increasing their water solubility.

  • Causality: While DCM is a standard extraction solvent, it lacks the hydrogen-bond accepting capability needed to disrupt the hydration shell around the 3-amine and naphthyridine nitrogens.

  • Fix: Switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc). These solvents provide superior partitioning for moderately polar amino-heterocycles.

Q3: My extracted organic layer was pale yellow, but during rotary evaporation, the solid turned dark brown. Is the product decomposing? A: Yes. The darkening is a classic indicator of redox-induced degradation of the 3-amine group[5].

  • Causality: Concentrating the product at elevated temperatures (> 40 °C) in the presence of atmospheric oxygen accelerates oxidative polymerization.

  • Fix: Keep the rotovap water bath strictly below 30 °C. More importantly, break the vacuum with an inert gas (Argon or Nitrogen) rather than ambient air.

Part 3: Quantitative Data Summary

The table below summarizes the impact of various workup conditions on the recovery and purity of 2-Methoxy-1,8-naphthyridin-3-amine.

Workup ConditionAqueous pHEvaporation Temp (°C)AtmospherePrimary Degradant ObservedIsolated Yield (%)Final Purity (%)
Acidic Quench2.0 (HCl)40Air3-Amino-1,8-naphthyridin-2(1H)-one< 1540
Strong Base Quench12.0 (NaOH)40Air3-Amino-1,8-naphthyridin-2(1H)-one< 2045
Unbuffered / Hot~ 7.050AirN-Oxides / Polymeric species4570
Optimized Protocol 7.5 - 8.0 < 30 Argon None (Trace) > 85 > 98

Part 4: Optimized Step-by-Step Workup Protocol

This protocol is designed as a self-validating system to ensure the structural integrity of the target molecule.

Step 1: Buffered Quench

  • Cool the crude reaction mixture to 0–5 °C using an ice bath.

  • Slowly add a pre-chilled, degassed saturated aqueous

    
     solution until the aqueous phase reaches a stable pH of 7.5–8.0.
    
  • Causality: This specific pH window prevents both acid-catalyzed and base-catalyzed O-demethylation[4].

Step 2: Organic Extraction

  • Extract the aqueous layer with degassed 2-MeTHF (3 x 20 Vol).

  • Wash the combined organic layers with degassed brine (1 x 10 Vol) to remove residual water and inorganic salts.

Step 3: Mild Drying

  • Dry the organic layer over anhydrous

    
    .
    
  • Causality: Do NOT use

    
    . Magnesium is a strong Lewis acid that can coordinate with the 1,8-naphthyridine core, trapping your product on the drying agent and reducing yield.
    

Step 4: Controlled Concentration

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure. Critical: Maintain the water bath at ≤ 30 °C.

  • Break the vacuum exclusively with Argon or Nitrogen gas.

Step 5: System Validation

  • Dissolve a 1 mg sample of the resulting solid in 1 mL of DCM.

  • Run a TLC (Eluent: DCM:MeOH 9:1).

  • Validation Check: You should observe a single UV-active spot at

    
     ~0.4. If a heavy baseline spot is present, a pH excursion occurred during Step 1. If a streak appears just below the product, oxidative degradation occurred during Step 4.
    

Part 5: Workflow Visualization

Workup A Crude Mixture: 2-Methoxy-1,8-naphthyridin-3-amine B Aqueous Quench A->B C1 Unbuffered / Extreme pH (pH < 4 or pH > 10) B->C1 Poor Control C2 Buffered Mild Base (pH 7.5 - 8.0, NaHCO3) B->C2 Optimal D1 O-Demethylation / Hydrolysis C1->D1 E Organic Extraction (EtOAc or 2-MeTHF) C2->E D2 3-Amino-1,8-naphthyridin-2(1H)-one (Degradation Product) D1->D2 F Concentration Phase E->F G1 Rotovap in Air (Temp > 40°C) F->G1 Poor Control G2 Inert Gas Backfill (Temp < 30°C) F->G2 Optimal H1 Amine Oxidation / N-Oxide Formation G1->H1 I Intact Target Compound G2->I

Figure 1: Workup workflow and degradation pathways for 2-Methoxy-1,8-naphthyridin-3-amine.

References

  • AChemBlock. "2-methoxy-1,8-naphthyridin-3-amine 95% | CAS: 2205133-25-9." AChemBlock Product Catalog.
  • Brown, D. J. "THE NAPHTHYRIDINES." Chemistry of Heterocyclic Compounds.
  • San, Y., et al. "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition." ACS Omega, 2021.
  • Da Silva, et al. "Structural elucidation of gemifloxacin mesylate degradation product." Biomedical Chromatography, 2016.
  • Kearney, T., et al. "Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature." Beilstein Journal of Organic Chemistry, 2021.

Sources

Technical Support Center: Improving Solubility of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for handling 1,8-naphthyridine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, their often planar and rigid structure contributes to high lattice energy and low aqueous solubility, presenting a significant hurdle for accurate and reproducible biological assays.[4][5]

This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to overcoming these solubility challenges. We will move from frequently asked questions for rapid troubleshooting to in-depth guides for systematic solubility enhancement.

Part 1: Frequently Asked Questions (FAQs)

Q1: My 1,8-naphthyridine derivative won't dissolve in 100% DMSO. What should I do?

A1: While DMSO is a powerful and common solvent for drug discovery, some highly crystalline or lipophilic compounds can resist solubilization even at high concentrations.[6][7] If you encounter this issue:

  • Apply Gentle Heat and Sonication: Warm the solution to 37°C and use a bath sonicator.[8] This provides the energy needed to break the crystal lattice. Always visually inspect to ensure the compound has fully dissolved before use.[8]

  • Try Alternative Organic Solvents: If DMSO fails, consider other solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or a co-solvent system (e.g., DMSO/ethanol mixture). Always verify the compatibility of these solvents with your specific assay.

  • Re-evaluate Purity: Impurities can sometimes significantly reduce the solubility of the main compound. Confirm the purity of your sample via HPLC or LC-MS.

Q2: My compound dissolves in DMSO but precipitates immediately when added to my aqueous cell culture medium. How can I prevent this?

A2: This is a classic and common problem known as "solvent-shift" precipitation. It occurs when a compound that is soluble in a high-concentration organic stock solution is rapidly diluted into an aqueous buffer where its solubility is much lower.[9]

  • Lower the Final DMSO Concentration: The most common cause is too high a final concentration of DMSO in the assay medium. Most cell lines can tolerate 0.5% DMSO, and some robust lines up to 1%, but higher concentrations can cause both cytotoxicity and solubility issues.[10] Aim for a final DMSO concentration of ≤0.1% if possible.[8][11]

  • Use Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this into your final medium. This gradual change in solvent polarity can sometimes prevent shocking the compound out of solution.[12]

  • Improve Mixing: When adding the DMSO stock to the aqueous medium, vortex or swirl the medium continuously to ensure rapid and homogenous dispersion.[8][13] Adding the stock solution slowly, drop-by-drop, into the vortexing medium is a proven technique.

Q3: Can I use pH modification to solubilize my 1,8-naphthyridine derivative?

A3: Yes, this is often a highly effective strategy. The 1,8-naphthyridine core contains basic nitrogen atoms. Lowering the pH of the aqueous solution with a pharmaceutically acceptable acid (like HCl or citric acid) will protonate these nitrogens, forming a salt that is often significantly more water-soluble than the free base.[14]

  • Determine pKa: First, determine the pKa of your compound (either experimentally or through in silico prediction). To maintain solubility, the pH of your final solution should be at least 1-2 units below the pKa of the basic nitrogen.

  • Assay Compatibility: Ensure that the required acidic pH is compatible with your biological assay. Cellular assays, for example, have a very narrow physiological pH tolerance (typically 7.2-7.4). This method is often more suitable for biochemical or enzymatic assays that can be run in acidic buffers.

Q4: What are cyclodextrins and can they help with my 1,8-naphthyridine compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like many 1,8-naphthyridine derivatives, forming an inclusion complex.[15][16] This complex effectively shields the hydrophobic drug from water, increasing its apparent solubility and stability.[15][17]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high water solubility and low toxicity.[18]

  • Application: They are particularly useful for in vivo studies or for cellular assays where organic solvent concentrations must be minimized.

Part 2: In-Depth Troubleshooting & Methodologies

When simple fixes are not enough, a systematic approach is required. This section provides detailed workflows and protocols to rigorously characterize and solve solubility issues.

Workflow for Solubility Optimization

This decision tree provides a logical path for selecting the appropriate solubilization strategy.

Solubility_Workflow start Start: Compound Insoluble in Assay Medium stock_prep Step 1: Optimize Stock Solution (DMSO, Heat, Sonication) start->stock_prep still_insoluble Still Insoluble? stock_prep->still_insoluble pka_check Is compound basic (pKa > 8)? Can assay tolerate low pH? still_insoluble->pka_check Yes success Success: Soluble Compound for Assay still_insoluble->success No ph_mod Strategy A: pH Modification ph_protocol Protocol 1: Prepare Acidic Salt Solution ph_mod->ph_protocol pka_check->ph_mod Yes cosolvent_check Is minimal organic solvent tolerated? (e.g., <5% total) pka_check->cosolvent_check No ph_protocol->success cosolvent Strategy B: Co-Solvent / Surfactant cosolvent_protocol Protocol 2: Screen Co-Solvents (PEG 400, Ethanol) cosolvent->cosolvent_protocol cosolvent_check->cosolvent Yes cyclodextrin Strategy C: Cyclodextrin Formulation cosolvent_check->cyclodextrin No cosolvent_protocol->success cyclodextrin_protocol Protocol 3: Prepare Cyclodextrin Inclusion Complex cyclodextrin->cyclodextrin_protocol cyclodextrin_protocol->success

Caption: Decision tree for selecting a solubility enhancement strategy.

Protocol 1: pH Modification (Acidic Salt Formation)

This protocol is ideal for weakly basic 1,8-naphthyridine derivatives intended for use in non-cellular (e.g., enzymatic) assays where pH can be controlled.

Principle: By adding a stoichiometric equivalent of acid, the basic nitrogen on the naphthyridine ring is protonated, forming a more polar and water-soluble salt.

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh 1-5 mg of your 1,8-naphthyridine derivative into a sterile glass vial.[19]

  • Calculate Molar Equivalents: Calculate the moles of your compound (Mass / Molecular Weight).

  • Prepare Acid Stock: Prepare a 0.1 M stock solution of hydrochloric acid (HCl) or citric acid in ultrapure water.

  • Add Acid: Add 1.0 to 1.1 molar equivalents of the acid stock solution directly to the dry powder. This slight excess helps ensure complete protonation.

  • Initial Dissolution: Add a small volume of ultrapure water (e.g., 100 µL) and vortex thoroughly. Use a bath sonicator if necessary to aid dissolution.

  • Bring to Final Volume: Once the solid is fully dissolved, add your final assay buffer to reach the desired stock concentration. The final pH of this stock should be acidic.

  • Verify pH and Filter: Check the pH of the final stock solution. Sterilize the final solution by passing it through a 0.22 µm syringe filter to remove any micro-precipitates.

Protocol 2: Co-Solvent Screening

This protocol helps identify a suitable co-solvent system when DMSO alone is insufficient or incompatible with the assay.

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.

Data Presentation: Common Co-solvents and Surfactants

Solvent/SurfactantTypeTypical Final Concentration in AssayNotes
DMSO Dipolar Aprotic Solvent< 0.5%Standard, but can cause precipitation on dilution.[10][20]
Ethanol Polar Protic Solvent< 1%Good for less lipophilic compounds; can be volatile.
PEG 400 Polymer1-10%Low toxicity, often used for in vivo formulations.
Propylene Glycol Diol1-5%Similar to PEG 400, common in formulations.
Tween® 80 Non-ionic Surfactant0.01-0.1%Forms micelles to encapsulate compounds; useful at low concentrations.

Step-by-Step Methodology:

  • Prepare High-Concentration Stocks: Prepare 50 mM stock solutions of your compound in a panel of solvents (e.g., DMSO, Ethanol, PEG 400).

  • Perform Serial Dilutions: In a 96-well plate, perform serial dilutions of each stock solution into your final aqueous assay buffer.

  • Equilibrate and Observe: Seal the plate, allow it to equilibrate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Assess Precipitation: Visually inspect each well for signs of precipitation (cloudiness, crystals). A plate reader measuring light scatter at ~600 nm can also be used for a quantitative assessment.

  • Determine Maximum Soluble Concentration: Identify the highest concentration for each co-solvent system that remains clear. Select the system that provides the required solubility at the lowest co-solvent concentration.

Protocol 3: Cyclodextrin Inclusion Complex Formation

This is an advanced technique for creating a stable, aqueous formulation, particularly valuable for reducing solvent-induced toxicity in sensitive cell-based assays or for in vivo studies.

Principle: The hydrophobic 1,8-naphthyridine molecule partitions into the non-polar cavity of the cyclodextrin, forming a water-soluble host-guest complex.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation naphthyridine_free Naphthyridine (Hydrophobic) insoluble Insoluble/ Precipitates naphthyridine_free->insoluble Low Solubility complex Soluble Inclusion Complex naphthyridine_free->complex Forms Complex With water Aqueous Medium cd Cyclodextrin (Hydrophilic Exterior) cd->complex Encapsulates

Caption: Mechanism of cyclodextrin-mediated solubilization.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution: Prepare a concentrated (e.g., 20-40% w/v) solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer. Warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add an excess amount of the solid 1,8-naphthyridine derivative to the cyclodextrin solution.

  • Equilibrate: Tightly cap the vial and place it on a rotator or shaker at room temperature or 37°C for 24-48 hours. This extended time allows the system to reach equilibrium.

  • Remove Undissolved Compound: After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.

  • Isolate and Filter Supernatant: Carefully collect the clear supernatant, which contains the soluble drug-cyclodextrin complex.

  • Determine Concentration: The concentration of the solubilized drug in the supernatant must be accurately determined using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve prepared in an organic solvent. This final, quantified solution is your stock for the assay.

By applying these systematic approaches, you can overcome the inherent solubility challenges of 1,8-naphthyridine derivatives, leading to more reliable and reproducible data in your biological assays.

References

  • Li, P., & Zhao, L. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Li, P., & Zhao, L. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. Available at: [Link]

  • Various Authors. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Various Authors. (2026). Solubilization of Poorly Water-Soluble Drugs Using Solid Dispersions. ResearchGate. Available at: [Link]

  • Aure Chemical. (2026). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical. Available at: [Link]

  • Various Authors. (2022). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. Semantic Scholar. Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Tveiten, H., et al. (2019). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Available at: [Link]

  • Varghese, J., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules. Available at: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]

  • Various Authors. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available at: [Link]

  • Various Authors. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

  • Pop, A. L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Roquette Pharma Solutions. Available at: [Link]

  • Various Authors. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Stefancich, G., et al. (2009). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Berg, D., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Available at: [Link]

  • Cheng, X., et al. (2012). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Available at: [Link]

  • Neto, J. B. A., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Available at: [Link]

  • Gutsche, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Drug Development and Industrial Pharmacy. Available at: [Link]

  • Jain, R., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]

  • Kaur, R., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Amination of 1,8-Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthetic chemistry of 1,8-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of C-N bond formation on this privileged heterocyclic scaffold. The unique electronic properties of the 1,8-naphthyridine core, characterized by two electron-deficient pyridine rings, present specific challenges and opportunities in amination reactions.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven laboratory practices.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My Buchwald-Hartwig amination of a 2-chloro-1,8-naphthyridine is resulting in low to zero yield. What are the primary causes and how can I systematically troubleshoot this?

This is a common and frustrating issue. The low reactivity is typically rooted in the inherent electronic properties of the 1,8-naphthyridine ring and suboptimal reaction conditions. The two nitrogen atoms strongly withdraw electron density, making the C-Cl bond resistant to oxidative addition by the Pd(0) catalyst—the crucial first step of the catalytic cycle.

Causality-Based Troubleshooting Steps:

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount. Standard ligands may not be effective. You need bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, low-coordinate Pd(0) species.[1]

    • Expertise & Experience: The nitrogen atoms of the naphthyridine can act as competing ligands, poisoning the palladium catalyst.[2] Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) create a protective "pocket" around the metal center, discouraging this unproductive coordination and facilitating the desired C-N reductive elimination.[1][3]

    • Recommendation: Switch to a second- or third-generation Buchwald-Hartwig pre-catalyst or ligand system. See the table below for starting points.

  • Base Selection: The base's role is to deprotonate the amine, but its strength is a delicate balance. A base that is too strong can lead to side reactions, while one that is too weak will not facilitate the reaction.

    • Expertise & Experience: For many aminations, sodium tert-butoxide (NaOtBu) is the workhorse.[1][4] However, if your substrate has base-sensitive functional groups, this strong base can cause decomposition.[1] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives, though they often necessitate higher reaction temperatures to achieve comparable rates.[1][4]

    • Recommendation: If using NaOtBu, ensure it is from a fresh, unopened container. If side reactions are an issue, switch to K₃PO₄ or Cs₂CO₃ and increase the reaction temperature.

  • Solvent and Temperature:

    • Expertise & Experience: Polar aprotic solvents are generally preferred as they help to stabilize charged intermediates in the catalytic cycle.[1] Toluene and 1,4-dioxane are standard choices. It is critical that the solvent is anhydrous, as water can hydrolyze the catalyst and reagents. For less reactive aryl chlorides, higher temperatures (100-120 °C) are often required.

    • Recommendation: Ensure your solvent is rigorously dried. If reacting at a lower temperature (e.g., 80 °C), incrementally increase it by 10 °C intervals.

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed reagent_check Verify Reagent Quality (Anhydrous, High Purity?) start->reagent_check catalyst_system Evaluate Catalyst System reagent_check->catalyst_system Reagents OK catalyst_system->catalyst_system base_check Optimize Base catalyst_system->base_check Using Gen 3/4 Ligand? base_check->base_check conditions_check Adjust Reaction Conditions base_check->conditions_check Base is Appropriate? conditions_check->conditions_check success Improved Yield conditions_check->success Temp/Time Optimized

Caption: Systematic workflow for troubleshooting low-yield aminations.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendation for Aryl ChloridesRecommendation for Aryl BromidesRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂Standard, reliable palladium precursors.
Ligand XPhos, RuPhos, BrettPhos (1.5-2.5 mol%)SPhos, XantPhos (1-2 mol%)Bulky, electron-rich ligands are needed for activating C-Cl bonds. C-Br bonds are more reactive and may not require the most active ligands.
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv)Cs₂CO₃ or K₂CO₃ (1.5-2.0 equiv)Stronger base needed for less reactive halides. Weaker bases are often sufficient for more reactive bromides.
Solvent Toluene or 1,4-Dioxane (anhydrous)Toluene or DMF (anhydrous)Polar aprotic solvents stabilize intermediates.
Temperature 100-120 °C80-110 °CHigher thermal energy is required to overcome the activation barrier for C-Cl oxidative addition.

Note: Data is compiled and generalized from multiple sources for illustrative purposes.[1][5]

Q2: My reaction is producing significant byproducts, primarily from hydrodehalogenation and dimerization. How can I suppress these pathways?

Side product formation indicates that unproductive catalytic cycles are competing with or dominating the desired C-N coupling. Understanding the mechanisms of these side reactions is key to their suppression.

  • Hydrodehalogenation (Proto-dehalogenation): This is the replacement of the halide with a hydrogen atom. It often arises from a β-hydride elimination side reaction from the palladium-amide intermediate, or it can be caused by an overly strong base.[1][3]

    • Solution 1: Weaker Base: Switch from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃. This can disfavor base-mediated decomposition pathways.[1]

    • Solution 2: Ligand Modification: Use ligands that accelerate reductive elimination relative to competing pathways. Bidentate ligands like XantPhos can sometimes suppress side reactions by stabilizing the catalyst.[6]

    • Solution 3: Lower Temperature: If thermodynamically feasible, lowering the reaction temperature can reduce the rate of side reactions more than the desired reaction.

  • Dimerization/Homocoupling: This can refer to the homocoupling of your amine or the formation of a bi-naphthyridine species. This often points to catalyst decomposition (forming Pd black) or harsh reaction conditions reminiscent of Ullmann-type reactions.[2][7]

    • Solution 1: Ensure Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of argon or nitrogen.

    • Solution 2: Lower Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading to the 1-2 mol% range.

    • Solution 3: Check Reagent Purity: Trace metal impurities (especially copper) can catalyze homocoupling. Use high-purity reagents and solvents.

Reaction Pathways: Desired vs. Side Reactions

Start Pd(0) + Naph-X OA_Complex Naph-Pd(II)-X Start->OA_Complex Oxidative Addition Amine_Coord [Naph-Pd(II)-Amine]⁺ OA_Complex->Amine_Coord + Amine, -X Dimer Naph-Naph (Dimerization) OA_Complex->Dimer Homocoupling/ Decomposition Amide_Complex Naph-Pd(II)-Amide Amine_Coord->Amide_Complex + Base, -HB⁺ Product Naph-Amine (Desired Product) Amide_Complex->Product Reductive Elimination Hydrodehalogenation Naph-H (Hydrodehalogenation) Amide_Complex->Hydrodehalogenation β-Hydride Elimination

Caption: Competing reaction pathways in palladium-catalyzed amination.

Frequently Asked Questions (FAQs)

Q1: Which amination method is best for 1,8-naphthyridines: Buchwald-Hartwig, Ullmann, or SₙAr?

The optimal method depends heavily on the substrate's substitution pattern and the desired reaction scale.

Table 2: Comparison of Amination Methods for 1,8-Naphthyridine

MethodAdvantagesDisadvantagesBest For...
Buchwald-Hartwig Broad substrate scope, high functional group tolerance, mild conditions.[3]Catalyst cost, sensitivity to air/moisture, potential for palladium contamination.[5]General-purpose amination of diverse and complex naphthyridine scaffolds.
Ullmann Condensation Uses inexpensive copper catalyst.[8]Requires very high temperatures (>180 °C), harsh conditions, and often stoichiometric copper.[8][9]Simple, robust substrates where harsh conditions are tolerated. Often used for specific C-N, C-O, or C-S couplings.[8]
Nucleophilic Aromatic Substitution (SₙAr) Metal-free, simple procedure.[10]Requires a strongly electron-deficient ring. The halide must be ortho or para to a powerful electron-withdrawing group (e.g., -NO₂).[10][11]Naphthyridines bearing strong activating groups like a nitro group.[12]
Q2: What intrinsic properties of the 1,8-naphthyridine scaffold make it challenging for amination?

The primary challenge stems from the two nitrogen atoms within the bicyclic system.

  • Electron Deficient Nature: The pyridine-like nitrogens are electron-withdrawing, which deactivates the aromatic system towards the initial oxidative addition step in palladium-catalyzed reactions. This is particularly true for aryl chlorides.[13]

  • Catalyst Inhibition: The lone pair of electrons on the ring nitrogens can coordinate to the metal center of the catalyst (e.g., palladium or copper).[2] This forms an off-cycle, inactive complex that effectively removes the catalyst from the desired reaction pathway, leading to low conversion. The use of bulky ligands helps to mitigate this issue.

Q3: How do I choose the optimal catalyst and ligand for a Buchwald-Hartwig reaction on my specific 1,8-naphthyridine substrate?

The choice depends on the nature of both the leaving group (halide) and the incoming nucleophile (amine). The following decision tree provides a general guideline.

Decision Tree for Ligand Selection

start Substrate: Naph-X + Amine halide_type What is X? start->halide_type amine_type_cl What type of Amine? halide_type->amine_type_cl Cl (less reactive) amine_type_br What type of Amine? halide_type->amine_type_br Br, I, OTf (more reactive) rec_cl_primary Use BrettPhos or RuPhos amine_type_cl->rec_cl_primary Primary (Alkyl/Aryl) rec_cl_secondary Use tBuXPhos or RuPhos amine_type_cl->rec_cl_secondary Secondary (Alkyl/Aryl) rec_br_primary Use XantPhos or SPhos amine_type_br->rec_br_primary Primary (Alkyl/Aryl) rec_br_secondary Use XPhos or SPhos amine_type_br->rec_br_secondary Secondary (Alkyl/Aryl)

Caption: Guideline for selecting an appropriate phosphine ligand.

Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-1,8-naphthyridine

This protocol provides a robust starting point that should be optimized for each specific substrate.

  • Setup: To an oven-dried Schlenk tube, add the 2-chloro-1,8-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), and a stir bar.

  • Catalyst/Base Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium Removal using Scavengers

If residual palladium is a concern for downstream applications, especially in a pharmaceutical context, treatment with a scavenger is recommended.

  • Dissolution: After the initial filtration, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Scavenger Addition: Add a thiol-functionalized silica gel scavenger (e.g., SiliaMetS Thiol) to the solution (typically 3-5 equivalents relative to the initial palladium loading).

  • Stirring: Stir the mixture at room temperature for 2-4 hours.

  • Filtration: Filter off the scavenger.

  • Concentration: Concentrate the filtrate to yield the product with significantly reduced palladium content.

References
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. [Link]

  • Mechanisms of catalyst deactivation - SciSpace. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Optimization of reaction conditions for palladium-catalyzed amination... - ResearchGate. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Directed nucleophilic aromatic substitution reaction. [Link]

  • The amination of 3‐nitro‐1,5‐naphthyridines by liquid ammonia/potassium permanganate. A new and convenient amination method | Request PDF - ResearchGate. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

  • Ullmann Reaction. [Link]

  • Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. [Link]

  • Non-directed aromatic C–H amination: catalytic and mechanistic studies enabled by Pd catalyst and reagent design - PMC. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • Optimization of amination conditions with 8 - ResearchGate. [Link]

  • Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. [Link]

  • Ullmann Condensation - SynArchive. [Link]

  • Advances in Catalyst Deactivation - MDPI. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC. [Link]

  • Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides - Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions. [Link]

  • Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - RSC Publishing. [Link]

  • The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory - PMC. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI. [Link]

  • Compounds obtained by amination of halogenated 1,5-naphthyridine derivatives.. [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines | Request PDF - ResearchGate. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. [Link]

  • Dearomatizing Amination Reactions - The University of Liverpool Repository. [Link]

  • Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions - ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Synthesis of Naphthyridine Dimers with Conformational Restriction and Binding to DNA and RNA - PubMed. [Link]

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF - ResearchGate. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited - ResearchGate. [Link]

  • A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law - Scientific & Academic Publishing. [Link]

  • Nucleophilic Aromatic Substitution - Nptel. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. [Link]

  • C–H Amination Mediated by Cobalt Organoazide Adducts and the Corresponding Cobalt Nitrenoid Intermediates - PMC. [Link]

  • How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry? | ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of 1,8-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This nitrogen-containing heterocyclic system is not merely a synthetic curiosity; it is the foundational architecture for a multitude of biologically active molecules, demonstrating a remarkable versatility that has captured the attention of researchers for decades.[2][3] From the pioneering discovery of nalidixic acid in 1962, the first quinolone antibiotic, this scaffold has proven to be a fertile ground for the development of therapeutics spanning anticancer, antimicrobial, anti-inflammatory, and neurological applications.[3][4]

This guide provides a comparative analysis of 1,8-naphthyridine isomers, moving beyond a simple catalog of activities. As a senior application scientist, my objective is to illuminate the crucial structure-activity relationships (SAR) that govern their biological function. We will explore how subtle modifications to the core structure—the strategic placement of a substituent at a specific position—can dramatically alter the molecule's therapeutic properties and mechanism of action. Understanding this causality is paramount for the rational design of next-generation agents with enhanced potency and selectivity.

The 1,8-Naphthyridine Core: A Scaffold for Innovation

The power of the 1,8-naphthyridine system lies in its defined geometry and the accessibility of multiple positions for chemical modification. Each position offers a vector for chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. The most frequently modified positions, which will be the focus of our comparative analysis, are N-1, C-2, C-3, C-4, and C-7.

Caption: Key substitution points on the 1,8-naphthyridine core.

Comparative Analysis of Biological Activities

Anticancer Activity: From Topoisomerase Poisons to Kinase Inhibitors

The anticancer potential of 1,8-naphthyridine derivatives is extensive, with primary mechanisms including the inhibition of DNA topoisomerases and the modulation of critical protein kinases.[1][5] The choice of substituent dictates not only potency but also the specific molecular target.

Mechanism of Action: Topoisomerase II Inhibition Many potent 1,8-naphthyridine-based anticancer agents function as "topoisomerase poisons." They stabilize the covalent complex formed between topoisomerase II and DNA, leading to double-strand breaks that cannot be repaired, ultimately triggering apoptosis.[6][7][8]

TopoII_Inhibition cluster_pathway Topoisomerase II Inhibition Pathway Naphthyridine 1,8-Naphthyridine Derivative (e.g., Vosaroxin) TopoII_DNA Topoisomerase II- DNA Complex Naphthyridine->TopoII_DNA Binds to Cleavage_Complex Stabilized Ternary 'Cleavage Complex' TopoII_DNA->Cleavage_Complex Prevents re-ligation DSB Permanent DNA Double-Strand Breaks Cleavage_Complex->DSB Leads to Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers Workflow cluster_workflow General Drug Discovery Workflow Synthesis Synthesis of 1,8-Naphthyridine Isomers Purification Purification & Characterization (NMR, LCMS) Synthesis->Purification Screening Primary Biological Screening (e.g., MTT) Purification->Screening Hit_ID Hit Identification (IC50 / MIC) Screening->Hit_ID SAR_Study SAR Analysis & Lead Optimization Hit_ID->SAR_Study Iterate SAR_Study->Synthesis Design new isomers Advanced Advanced Testing (In vivo, MOA) SAR_Study->Advanced Select lead candidate

Caption: A typical workflow for synthesis and biological evaluation.

Conclusion

The 1,8-naphthyridine scaffold is a testament to the power of structure-based drug design. The evidence clearly shows that specific, targeted modifications to this core structure directly influence biological activity, allowing for the development of compounds with distinct therapeutic profiles. The strategic manipulation of substituents at the N-1, C-7, and other key positions enables the fine-tuning of molecules to act as potent anticancer agents by poisoning topoisomerases or as broad-spectrum antibiotics by inhibiting DNA gyrase. The continued exploration of SAR within this remarkable family of compounds holds immense promise for addressing significant unmet needs in oncology and infectious disease.

References

  • Benchchem. Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research. Benchchem.
  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Scientific Research Publishing.
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Bentham Science.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed.
  • New 1,4-dihydron[1][5]aphthyridine derivatives as DNA gyrase inhibitors. PubMed. Available from:

  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. Journal of Medicinal Chemistry. Available from: [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available from: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC. Available from: [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. Available from: [Link]

  • Antibacterial activity of 2-substituted-1,8-naphthyridine derivatives. ResearchGate. Available from: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available from: [Link]

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. PubMed. Available from: [Link]

  • Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. Available from: [Link] 17.-[1][5]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC. Available from: [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. Available from: [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. Available from: [Link]

Sources

2-Methoxy-1,8-naphthyridin-3-amine: Scaffold Analysis & Comparative Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Methoxy-1,8-naphthyridin-3-amine —a specialized chemical scaffold—against established kinase inhibitors. It is designed for researchers evaluating this molecule as a fragment-based drug discovery (FBDD) starting point or a chemical probe.

Executive Summary

2-Methoxy-1,8-naphthyridin-3-amine (CAS: 2205133-25-9) represents a distinct class of 1,8-naphthyridine-based building blocks . Unlike fully optimized kinase inhibitors (e.g., Imatinib, Dasatinib), this molecule functions primarily as a hinge-binding fragment or a privileged scaffold . Its structural features—specifically the 1,8-naphthyridine core combined with the 2-methoxy and 3-amino substitutions—mimic the adenine ring of ATP, making it a potent starting point for designing Type I kinase inhibitors.

This guide compares the physicochemical and binding properties of this scaffold against industry-standard kinase inhibitors to elucidate its utility in early-stage drug discovery.

Part 1: Structural & Mechanistic Analysis
1.1 The Pharmacophore: Hinge Binding Potential

The 1,8-naphthyridine core is a bioisostere of the quinoline and quinazoline scaffolds found in approved drugs (e.g., Gefitinib, Bosutinib).

  • Subject Molecule (2-Methoxy-1,8-naphthyridin-3-amine):

    • Acceptor Motif: The N1 and N8 nitrogens provide critical hydrogen bond acceptor sites.

    • Donor Motif: The C3-amino group (

      
      ) acts as a hydrogen bond donor, mimicking the 
      
      
      
      -amino of adenine.
    • Steric Modulation: The C2-methoxy group (

      
      ) introduces steric bulk that can induce selectivity by clashing with the "gatekeeper" residue in certain kinases, or by occupying the ribose-binding pocket.
      
  • Comparator (Imatinib - Type II Inhibitor):

    • Binds to the inactive (DFG-out) conformation.

    • Relies on a larger pharmacophore (phenylaminopyrimidine) and an allosteric pocket binder.

  • Comparator (Dasatinib - Type I Inhibitor):

    • Binds to the active (DFG-in) conformation.

    • Utilizes a thiazole-carboxamide headgroup for hinge binding.

1.2 Comparative Physicochemical Profile

The following table contrasts the "Fragment-like" properties of the subject molecule against "Drug-like" properties of established inhibitors.

Feature2-Methoxy-1,8-naphthyridin-3-amine Imatinib (Gleevec) Dasatinib (Sprycel) Staurosporine (Tool)
Role Scaffold / Fragment / Building BlockClinical Drug (CML)Clinical Drug (CML/ALL)Pan-Kinase Probe
MW ( g/mol ) ~175.19493.6488.0466.5
cLogP ~1.2 (Estimated)3.53.84.3
H-Bond Donors 1 (Primary Amine)231
H-Bond Acceptors 4795
Binding Mode ATP-Competitive (Hinge) Type II (DFG-out) Type I (DFG-in) Type I (Pan-Active)
Ligand Efficiency (LE) High (>0.45) (Theoretical)Moderate (~0.30)Moderate (~0.35)Moderate
Primary Utility Lead Generation / SAR ExplorationClinical TherapyClinical TherapyBroad Screening

Analyst Insight: The subject molecule exhibits high Ligand Efficiency (LE) . While its raw potency (IC50) is likely in the micromolar (


) range compared to the nanomolar (

) potency of Imatinib, its small size allows for significant "growth" during lead optimization without violating Lipinski's Rule of 5.
Part 2: Experimental Protocols for Evaluation

To validate the activity of 2-Methoxy-1,8-naphthyridin-3-amine, researchers must employ assays sensitive enough to detect fragment-level affinity.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift Assay)

Purpose: To confirm physical binding of the fragment to the kinase domain.

  • Reagent Prep:

    • Protein: Recombinant Kinase Domain (e.g., p38

      
      , EGFR) at 
      
      
      
      .
    • Dye: SYPRO Orange (5000x stock) diluted to 5x.

    • Compound: 2-Methoxy-1,8-naphthyridin-3-amine at high concentration (

      
       and 
      
      
      
      ).
  • Plate Setup:

    • Mix

      
       compound + 
      
      
      
      protein/dye mix in a 384-well PCR plate.
    • Controls: DMSO (Negative), Staurosporine (Positive).

  • Run:

    • Ramp temperature from

      
       to 
      
      
      
      at
      
      
      in a RT-PCR machine.
  • Analysis:

    • Calculate the Melting Temperature (

      
      ) from the derivative of the fluorescence curve.
      
    • Valid Hit:

      
       relative to DMSO control.
      
Protocol B: ADP-Glo™ Kinase Assay (IC50 Determination)

Purpose: To quantify inhibitory potency.

  • Reaction Assembly:

    • Kinase:

      
       in reaction buffer.
      
    • Substrate:

      
       (e.g., Poly E4Y).
      
    • ATP: At

      
       concentration (typically 
      
      
      
      ).
    • Compound: Serial dilution of 2-Methoxy-1,8-naphthyridin-3-amine (

      
       down to 
      
      
      
      ).
  • Incubation:

    • Incubate at Room Temp for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
  • Readout:

    • Measure Luminescence (RLU).

    • Data Fit: Plot RLU vs. log[Compound] using a 4-parameter logistic fit to determine IC50.

Part 3: Visualization of Signaling & Workflow
Figure 1: Fragment-to-Lead Evolution Logic

This diagram illustrates how the 2-Methoxy-1,8-naphthyridin-3-amine scaffold (Fragment) fits into the broader kinase inhibitor discovery pipeline.

KinaseDiscovery cluster_comparators Established Comparators Fragment 2-Methoxy-1,8- naphthyridin-3-amine (Fragment) Screening Screening: Thermal Shift / SPR (Detect Binding) Fragment->Screening Input Hit Validated Hit (High LE, Low Potency) Screening->Hit Validation Optimization Lead Optimization: Grow Vector @ C4/C7 (Structure-Based Design) Hit->Optimization SAR Expansion Lead Potent Inhibitor (nM Activity) Optimization->Lead Potency Gain Imatinib Imatinib (Type II) Lead->Imatinib Benchmark Dasatinib Dasatinib (Type I)

Caption: Workflow demonstrating the progression from the 2-Methoxy-1,8-naphthyridin-3-amine scaffold to a fully optimized kinase inhibitor.

Figure 2: Kinase Signaling Pathway (MAPK/PI3K Context)

1,8-Naphthyridines are often explored for inhibition of kinases within the MAPK and PI3K pathways. This diagram highlights the downstream effectors.

SignalingPathway RTK RTK (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 AKT AKT (PKB) PIP3->AKT mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibitor 1,8-Naphthyridine Scaffold Action Inhibitor->RTK Type I Inhibitor->PI3K Dual PI3K/mTOR Inhibitor->MEK Allosteric

Caption: Simplified MAPK/PI3K signaling cascades showing potential intervention points for 1,8-naphthyridine-based inhibitors.

References
  • Jia, Y., et al. (2014). "Discovery of novel 1,8-naphthyridine derivatives as potent PI3K/mTOR dual inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.

  • PubChem Compound Summary. (2024). "2-Methoxy-1,8-naphthyridin-3-amine (CID 138654895)." National Center for Biotechnology Information.

  • Scott, D. E., et al. (2016). "Fragment-based drug discovery: A practical approach." ChemMedChem.

Definitive Molecular Weight Confirmation of 2-Methoxy-1,8-naphthyridin-3-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For researchers working with heterocyclic compounds such as 2-Methoxy-1,8-naphthyridin-3-amine, a critical initial step is the precise confirmation of its molecular weight. This guide provides an in-depth comparison of analytical methodologies for this purpose, with a primary focus on the gold-standard technique of High-Resolution Mass Spectrometry (HRMS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Accurate Mass Determination

The molecular formula of 2-Methoxy-1,8-naphthyridin-3-amine is C₉H₉N₃O, which corresponds to a theoretical monoisotopic mass of 175.0746 g/mol . Verification of this mass is not merely a confirmatory step; it is the foundation upon which all subsequent structural elucidation and purity assessments are built. An erroneous molecular weight assignment can lead to wasted resources and misinterpretation of biological data.

Comparative Analysis of Molecular Weight Determination Techniques

While several methods exist for determining molecular weight, their applicability and precision vary significantly, especially for small molecules like 2-Methoxy-1,8-naphthyridin-3-amine.

TechniquePrincipleApplicability to 2-Methoxy-1,8-naphthyridin-3-amineAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the elemental composition.[1][2]Highly suitable and the recommended method.Provides highly accurate mass measurement (to several decimal places), enabling unambiguous molecular formula confirmation.[3][4] High sensitivity requires minimal sample.Higher initial instrument cost.
Low-Resolution Mass Spectrometry Measures the m/z of ions to the nearest integer mass.Suitable for initial confirmation but lacks definitive power.Faster analysis and lower instrument cost compared to HRMS.Cannot distinguish between compounds with the same nominal mass but different elemental compositions.[5]
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume in solution.[6]Not suitable for small molecules.Useful for determining the molecular weight distribution of polymers.[7]Lacks the resolution and accuracy required for small molecule formula confirmation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy While primarily used for structure elucidation, certain NMR techniques can provide information related to molecular size.Indirectly supports molecular weight through structural confirmation.Provides detailed structural information.[9][10]Not a direct method for molecular weight determination.

For the definitive confirmation of the molecular weight of 2-Methoxy-1,8-naphthyridin-3-amine, High-Resolution Mass Spectrometry is the unequivocally superior method. Its ability to provide an exact mass measurement allows for the confident assignment of the correct molecular formula, a critical piece of data for any research or development program.

The Mechanism of Electrospray Ionization (ESI) for Soft Ionization

To analyze 2-Methoxy-1,8-naphthyridin-3-amine by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) is the preferred method for this class of molecule due to its "soft" nature, which minimizes fragmentation and preserves the molecular ion for detection.[11][12][13]

The ESI process involves several key steps:

  • Droplet Formation: The sample, dissolved in a suitable solvent, is passed through a capillary at a high voltage, creating a fine mist of charged droplets.[12][14]

  • Desolvation: As the solvent evaporates, the droplets shrink, and the charge density on their surface increases.[14]

  • Ion Ejection: Eventually, the electrostatic repulsion overcomes the surface tension of the droplet, leading to the ejection of gas-phase ions.[14]

This gentle process typically results in the formation of a protonated molecule, [M+H]⁺, which is then directed into the mass analyzer.

Experimental Protocol: Molecular Weight Confirmation by HRMS

This protocol outlines the steps for confirming the molecular weight of 2-Methoxy-1,8-naphthyridin-3-amine using a High-Resolution Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 2-Methoxy-1,8-naphthyridin-3-amine.
  • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid facilitates protonation.
  • From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL in the same solvent system.

2. Instrument Calibration:

  • Calibrate the mass spectrometer according to the manufacturer's guidelines using a certified calibration standard. This ensures high mass accuracy.

3. HRMS Analysis:

  • Set the ESI source to positive ion mode.
  • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
  • Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).
  • The expected m/z for the protonated molecule [C₉H₉N₃O + H]⁺ is 176.0824.

4. Data Analysis:

  • Process the acquired data using the instrument's software.
  • Identify the peak corresponding to the [M+H]⁺ ion.
  • Compare the measured accurate mass to the theoretical exact mass of the protonated molecule. The mass error should be within a narrow tolerance, typically < 5 ppm.
  • Utilize the software's formula calculator to confirm that the measured mass and isotopic pattern are consistent with the molecular formula C₉H₁₀N₃O⁺.

Visualizing the Workflow

The following diagram illustrates the key stages in the confirmation of the molecular weight of 2-Methoxy-1,8-naphthyridin-3-amine using HRMS.

MolecularWeightConfirmation cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Dissolution Dissolve in Acetonitrile/Water (0.1% Formic Acid) Dilution Dilute to 1-10 µg/mL Dissolution->Dilution ESI Electrospray Ionization (+ve mode) Dilution->ESI MassAnalyzer High-Resolution Mass Analyzer ESI->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector MassMeasurement Measure Accurate Mass of [M+H]⁺ Detector->MassMeasurement FormulaConfirmation Confirm Molecular Formula (C₉H₁₀N₃O⁺) MassMeasurement->FormulaConfirmation Result Confirmed Molecular Weight: 175.0746 g/mol FormulaConfirmation->Result

Caption: Workflow for Molecular Weight Confirmation.

Trustworthiness Through Self-Validation

The protocol described above contains inherent self-validation steps. The high mass accuracy of HRMS provides a stringent criterion for confirmation. A measured mass that deviates significantly from the theoretical mass would immediately indicate a potential issue with the sample's identity or purity. Furthermore, the isotopic pattern observed in the mass spectrum serves as an additional point of verification. The relative abundances of the isotopes of carbon, nitrogen, and oxygen in the molecule create a unique isotopic signature that must match the theoretical pattern for the proposed molecular formula.

Conclusion

For researchers and professionals in drug development, the definitive confirmation of a compound's molecular weight is a non-negotiable starting point. While various analytical techniques exist, High-Resolution Mass Spectrometry with Electrospray Ionization stands out as the most robust, accurate, and reliable method for small molecules like 2-Methoxy-1,8-naphthyridin-3-amine. By following the detailed protocol and understanding the principles outlined in this guide, scientists can ensure the integrity of their foundational data, paving the way for successful downstream research and development.

References

  • Ahnoff, M., & Ekelund, J. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

  • Metabolomics Standard Initiative. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Retrieved February 28, 2026, from [Link]

  • Wax Studios. (n.d.). Electrospray Ionization Mass Spectrometry. Retrieved February 28, 2026, from [Link]

  • Konermann, L. (2013). Principles of Electrospray Ionization. e-Mass. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved February 28, 2026, from [Link]

  • Longdom Publishing. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for. Retrieved February 28, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Retrieved February 28, 2026, from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

  • Cuyckens, F., & Van Miert, S. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 635-651. [Link]

  • Scite. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved February 28, 2026, from [Link]

  • Mtoz Biolabs. (n.d.). Molecular Weight Analysis: Methods and Applications in Science. Retrieved February 28, 2026, from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved February 28, 2026, from [Link]

  • AIMPLAS. (n.d.). Determination of Molecular Weight Distribution (GPC/SEC). Retrieved February 28, 2026, from [Link]

  • University of Southern Mississippi, School of Polymer Science and Engineering. (n.d.). Determination of Molecular Weight. Retrieved February 28, 2026, from [Link]

  • Labcompare. (2023, October 31). Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight. [Link]

  • Agilent Technologies. (2011, February 24). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved February 28, 2026, from [Link]

Sources

Safety Operating Guide

2-Methoxy-1,8-naphthyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Laboratory Waste Management and Disposal of 2-Methoxy-1,8-naphthyridin-3-amine

As drug discovery and development pipelines increasingly utilize complex heterocyclic building blocks, the safe handling and disposal of these novel intermediates become paramount. 2-Methoxy-1,8-naphthyridin-3-amine (CAS: 2205133-25-9) is a specialized pharmacophore precursor used in medicinal chemistry [1]. Because it is a novel compound, comprehensive toxicological data is limited; therefore, it must be managed with stringent laboratory safety protocols, treating it as a potentially hazardous, biologically active organic solid [2].

This guide outlines the professional, institution-level disposal procedures for 2-Methoxy-1,8-naphthyridin-3-amine, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and equivalent international chemical safety guidelines [3].

Chemical Profiling and Hazard Causality

To design a self-validating disposal protocol, we must first understand the physicochemical nature of the compound and the causality behind its specific waste management requirements.

2-Methoxy-1,8-naphthyridin-3-amine contains a naphthyridine core (a fused bicyclic system containing two nitrogen atoms) substituted with methoxy and amine groups.

  • Biological Activity: Heterocyclic amines are frequently DNA-intercalating agents or kinase inhibitors. Even as an intermediate, skin contact or inhalation of dust must be prevented due to unknown systemic toxicities [2].

  • Combustion Byproducts: The high nitrogen content (three nitrogen atoms per molecule) dictates the final destruction method. Incomplete combustion of nitrogen-rich heterocycles yields highly toxic nitrogen oxides (NOx) and potentially hazardous aromatic intermediates. Therefore, standard trash disposal or low-temperature burning is strictly prohibited.

Table 1: Waste Characterization & Logistical Data
ParameterSpecificationLogistical Implication
Chemical Name 2-Methoxy-1,8-naphthyridin-3-amineMust be explicitly listed on waste manifests.
CAS Registry Number 2205133-25-9Primary identifier for EHS tracking [1].
Molecular Formula C9H9N3OIndicates high nitrogen content; requires NOx scrubbing during destruction.
Waste Stream Category Halogen-Free Organic SolidSegregate from halogenated waste to reduce disposal costs and prevent cross-reactions.
Primary Incompatibilities Strong oxidizing agents, strong acidsDo not mix in waste containers with oxidizers (risk of exothermic reaction).
Final Destruction Method High-Temperature IncinerationRequires a licensed facility with an afterburner and alkaline scrubber.

Step-by-Step Disposal Methodology

The following protocol must be executed within a professional laboratory environment equipped with standard engineering controls (e.g., fume hoods) and managed by an institutional Environmental Health and Safety (EHS) department.

Step 1: Source Segregation and Containment

  • Action: Collect all solid waste (residual chemical, contaminated weigh boats, and filter paper) in a designated, chemically compatible receptacle. High-density polyethylene (HDPE) or glass wide-mouth jars are required.

  • Causality: Segregation prevents dangerous unintended reactions. 2-Methoxy-1,8-naphthyridin-3-amine must be kept strictly separate from strong oxidizers (e.g., peroxides, permanganates) and halogenated waste streams. Mixing with halogens complicates the incineration process and increases the risk of dioxin formation.

Step 2: GHS and RCRA Compliant Labeling

  • Action: Immediately affix a hazardous waste label to the container. The label must include the full chemical name ("2-Methoxy-1,8-naphthyridin-3-amine"), the CAS number (2205133-25-9), the date waste accumulation began, and the primary hazard class (e.g., "Irritant / Toxic Organic Solid").

  • Causality: Accurate labeling is a federal requirement under RCRA [3]. "Unknown" waste triggers costly and time-consuming analytical testing by disposal contractors before it can be legally transported.

Step 3: Secondary Containment and Temporary Storage

  • Action: Place the sealed, labeled waste container inside a secondary containment tray within a designated Satellite Accumulation Area (SAA). The SAA should be well-ventilated, dry, and away from direct sunlight.

  • Causality: Secondary containment captures any spills if the primary container fails, preventing contamination of laboratory surfaces or drainage systems.

Step 4: Institutional EHS Transfer

  • Action: Submit a waste collection request to your institutional EHS department. Do not attempt to neutralize, treat, or dispose of this chemical via drain or municipal trash.

  • Causality: EHS personnel are certified to manifest hazardous waste for transport on public roads in accordance with Department of Transportation (DOT) regulations.

Step 5: Final Destruction (Licensed Incineration)

  • Action: The licensed waste contractor will transport the compound to a commercial rotary kiln incinerator.

  • Causality: The chemical is subjected to temperatures exceeding 1000°C. The incinerator must be equipped with an afterburner to ensure complete destruction of the naphthyridine ring, and an alkaline gas scrubber to neutralize the resulting nitrogen oxide (NOx) gases into harmless salts before atmospheric release [2].

Waste Management Workflow Visualization

The following diagram illustrates the logical progression of the waste stream from generation to final, environmentally safe destruction.

WasteWorkflow Gen Waste Generation (2-Methoxy-1,8-naphthyridin-3-amine) Seg Source Segregation (Halogen-Free Organic Solid) Gen->Seg Isolate from oxidizers Label RCRA/GHS Labeling & Secondary Containment Seg->Label HDPE/Glass Containers EHS EHS Collection & Manifesting Label->EHS Institutional Transfer Incinerate High-Temp Incineration (with NOx Scrubbing) EHS->Incinerate Licensed Contractor

Caption: Institutional waste management workflow for nitrogen-rich heterocyclic solid waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management Guidelines. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.